Pecavaptan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1914998-56-3 |
|---|---|
Molecular Formula |
C22H19Cl2F3N6O3 |
Molecular Weight |
543.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[[1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]methyl]-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI Key |
AZXOTZCWQDJCLY-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)O |
Canonical SMILES |
CC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pecavaptan |
Origin of Product |
United States |
Foundational & Exploratory
Pecavaptan in Congestive Heart Failure: A Technical Whitepaper on the Dual Vasopressin V1a/V2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congestive heart failure (CHF) is characterized by complex neurohormonal dysregulation, including the activation of the arginine vasopressin (AVP) system. AVP contributes to the pathophysiology of CHF through its action on at least two receptor subtypes: the V1a receptor, which mediates vasoconstriction, and the V2 receptor, which promotes renal water retention. While selective V2 receptor antagonists have shown short-term benefits in decongestion, they have not conferred a long-term mortality benefit, potentially due to unopposed V1a receptor stimulation. Pecavaptan (BAY 1753011) is a novel, orally active, dual antagonist of the V1a and V2 receptors, designed to simultaneously address both the hemodynamic and fluid retention aspects of CHF. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction: The Role of Arginine Vasopressin in Congestive Heart Failure
In patients with congestive heart failure, elevated levels of arginine vasopressin (AVP) contribute to disease progression.[1][2] AVP's detrimental effects are mediated through two primary receptor subtypes:
-
V1a Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction, thereby increasing afterload on the failing heart.[1][2][3] The intracellular signaling of the V1a receptor is analogous to that of angiotensin II, a key target in heart failure therapy.[1][2]
-
V2 Receptors: Primarily found in the renal collecting ducts, their stimulation promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to increased free water reabsorption, fluid retention, and potentially hyponatremia.[1][2]
Selective V2 receptor antagonists, such as tolvaptan, have demonstrated efficacy in promoting aquaresis (electrolyte-sparing water excretion) and improving symptoms of congestion. However, large clinical trials have not shown an improvement in long-term mortality.[4][5] A prevailing hypothesis for this lack of long-term benefit is that the compensatory increase in AVP levels following V2 receptor blockade leads to unopposed stimulation of V1a receptors, negating the potential benefits of decongestion.[4][5] This has led to the development of dual V1a/V2 receptor antagonists like this compound, which aim to provide a more comprehensive blockade of the AVP system in heart failure.[4][6]
Mechanism of Action of this compound
This compound is a potent, orally bioavailable small molecule that acts as a competitive antagonist at both the V1a and V2 vasopressin receptors.[7][8] By blocking these receptors, this compound is designed to produce two complementary therapeutic effects in congestive heart failure:
-
V2 Receptor Antagonism: Inhibition of V2 receptors in the kidneys promotes aquaresis, leading to a reduction in fluid overload and congestion.
-
V1a Receptor Antagonism: Blockade of V1a receptors in the vasculature counteracts AVP-mediated vasoconstriction, leading to a reduction in total peripheral resistance and afterload, which may improve cardiac output.[4][6]
Signaling Pathways
The dual antagonism of this compound targets two distinct G protein-coupled receptor (GPCR) signaling cascades:
Preclinical Data
The primary preclinical evaluation of this compound was conducted by Mondritzki et al. (2021), comparing its effects to the selective V2 receptor antagonist, tolvaptan, in in-vitro and in-vivo heart failure models.[4][6]
In-Vitro Receptor Affinity and Selectivity
This compound demonstrates a balanced affinity for both human V1a and V2 receptors, in contrast to tolvaptan, which is highly selective for the V2 receptor.[6]
| Compound | Receptor | Species | IC50 (nM) | Selectivity Ratio (V2:V1a) |
| This compound | V1a | Human | 1.0 | 2:1 |
| V2 | Human | 0.5 | ||
| V1a | Dog | 1.5 | 3:1 | |
| V2 | Dog | 0.5 | ||
| Tolvaptan | V1a | Human | 21 | 19:1 |
| V2 | Human | 1.1 | ||
| V1a | Dog | 10 | 10:1 | |
| V2 | Dog | 1.0 | ||
| Data sourced from Mondritzki et al., 2021.[6] |
Additionally, this compound's binding affinity (Ki) for human V1a and V2 receptors has been reported as 0.5 nM and 0.6 nM, respectively, confirming its dual and balanced profile.[7][8]
In-Vivo Hemodynamic and Aquaretic Effects in a Canine Model of Heart Failure
The efficacy of this compound was evaluated in two canine models: (i) anesthetized dogs with tachypacing-induced heart failure and (ii) conscious telemetric dogs.[4][6]
Key Findings:
-
Aquaretic Effects: Both this compound and tolvaptan demonstrated similar, potent aquaretic effects, confirming effective V2 receptor blockade by both compounds.[4][6]
-
Hemodynamic Effects: In conscious telemetric dogs receiving an AVP infusion, this compound, but not tolvaptan, led to significant improvements in key hemodynamic parameters.[4][6]
| Parameter | This compound (Change from Placebo) | Tolvaptan (Change from Placebo) | P-value (this compound vs. Placebo) |
| Cardiac Output (CO) | +0.26 ± 0.17 L/min | No significant effect | P = 0.0086 |
| Cardiac Index | +0.58 ± 0.39 L/min/m² | No significant effect | P = 0.009 |
| Total Peripheral Resistance (TPR) | -5348.6 ± 3601.3 dyn × s/cm⁵ | No significant effect | P < 0.0001 |
| Data represents changes in conscious telemetric dogs during AVP infusion. Sourced from Mondritzki et al., 2021.[4][6] |
In anesthetized heart failure dogs, this compound also demonstrated a superior ability to counteract the AVP-induced decrease in cardiac output compared to tolvaptan (1.83 ± 0.31 L/min for this compound vs. 1.46 ± 0.07 L/min for tolvaptan, P < 0.05).[4][6]
Clinical Development: The AVANTI Trial
This compound was investigated in the Phase II AVANTI (A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure) trial.[9][10]
AVANTI Trial Design
AVANTI was a two-part study designed to evaluate the efficacy and safety of this compound in patients hospitalized for acute heart failure with persistent congestion.[9][10]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Pecavaptan (BAY 1753011) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan (BAY 1753011) is an investigational, orally active, small molecule functioning as a dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking both V1a and V2 receptors, this compound aims to offer a balanced therapeutic approach by combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic benefits of V1a receptor blockade.[1] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule containing chlorobenzene and triazole moieties.
Chemical Structure
Figure 1: 2D Chemical Structure of this compound (BAY 1753011)Chemical and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N/A | |
| Synonyms | BAY 1753011, BAY-1753011 | [4] |
| CAS Number | 1914998-56-3 | [1] |
| Molecular Formula | C₂₂H₁₉Cl₂F₃N₆O₃ | [4] |
| Molecular Weight | 543.33 g/mol | [4] |
| SMILES | O--INVALID-LINK--CN1C(C2=CC=C(Cl)C=C2)=NN(CC3=NN(C4=CC(Cl)=CC=C4)C(--INVALID-LINK--C)=N3)C1=O | [1] |
| Predicted LogP | N/A | |
| Predicted Solubility | N/A | |
| Predicted pKa | N/A |
Pharmacological Properties
Mechanism of Action
This compound is a potent and balanced dual antagonist of the vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein coupled receptors (GPCRs).
-
V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By blocking V1a receptors, this compound is expected to counteract this vasoconstriction, leading to a reduction in systemic vascular resistance and afterload.
-
V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane and subsequent water reabsorption. This compound's antagonism of V2 receptors inhibits this process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in fluid retention.
Signaling Pathways
The antagonistic action of this compound on the V1a and V2 receptor signaling pathways is depicted below.
Figure 2: this compound's Antagonism of Vasopressin Signaling Pathways
Receptor Binding Affinity and In Vitro Potency
This compound demonstrates high affinity and potent antagonism at both human and canine vasopressin receptors.
| Target | Assay Type | Value (nM) | Reference(s) |
| Human V1a Receptor | Ki | 0.5 | [1] |
| Human V2 Receptor | Ki | 0.6 | [1] |
| Human V1a Receptor | IC₅₀ | 3.6 | [1] |
| Human V2 Receptor | IC₅₀ | 1.7 | [1] |
| Canine V1a Receptor | IC₅₀ | 4.4 | [1] |
| Canine V2 Receptor | IC₅₀ | 1.3 | [1] |
Preclinical and Clinical Data
In Vivo Studies in a Canine Model of Heart Failure
The efficacy of this compound was evaluated in a canine tachypacing-induced model of heart failure.
In conscious dogs with heart failure, a single intravenous dose of this compound resulted in significant improvements in cardiac output and a reduction in total peripheral resistance compared to placebo.
| Parameter | Change with this compound (0.01-0.3 mg/kg IV) | P-value vs. Placebo | Reference(s) |
| Cardiac Output (CO) | +0.26 ± 0.17 L/min | 0.0086 | |
| Cardiac Index (CI) | +0.58 ± 0.39 L/min/m² | 0.009 | |
| Total Peripheral Resistance (TPR) | -5348.6 ± 3601.3 dyn·s/cm⁵ | < 0.0001 |
Clinical Trials
This compound has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in patients with congestive heart failure.[4]
The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled study designed to assess the efficacy of this compound in patients with heart failure and persistent congestion. The trial consisted of two parts:
-
Part A: Patients received this compound or placebo as adjunctive therapy to standard of care for 30 days.
-
Part B: Patients were randomized to either continue with furosemide or switch to this compound as monotherapy for an additional 30 days.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
While specific, detailed protocols for the this compound studies are not publicly available, a general methodology for vasopressin receptor binding and functional assays is described below.
Figure 3: General Workflow for In Vitro Receptor Assays
Canine Tachypacing-Induced Heart Failure Model
The in vivo studies of this compound utilized a well-established canine model of heart failure induced by rapid cardiac pacing.
Figure 4: Experimental Workflow for the Canine Heart Failure Model
Conclusion
This compound is a novel dual vasopressin V1a/V2 receptor antagonist with a promising pharmacological profile for the potential treatment of congestive heart failure. Its balanced antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic effects. The preclinical data in a canine model of heart failure demonstrated improvements in cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic potential and safety profile in patients.
References
- 1. research.rug.nl [research.rug.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial remodeling and bioelectric changes in tachycardia-induced heart failure in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Dual V1a/V2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual Vasopressin Receptor Blockade
Arginine vasopressin (AVP) is a critical neuropeptide hormone involved in regulating serum osmolality and circulatory homeostasis.[1] Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[2][3] The V1a receptor, found on vascular smooth muscle, mediates vasoconstriction, while the V2 receptor, located in the renal collecting ducts, regulates free water reabsorption.[1][2][4]
In pathological states such as heart failure (HF) and the syndrome of inappropriate antidiuretic hormone secretion (SIADH), elevated AVP levels contribute to disease progression.[1][5] V2 receptor activation leads to fluid retention and hyponatremia, while V1a receptor stimulation increases vascular resistance (afterload), potentially worsening cardiac function.[5][6]
While selective V2 receptor antagonists (vaptans) can promote electrolyte-free water excretion (aquaresis), this approach may leave the detrimental cardiovascular effects of V1a receptor activation unopposed.[7][8] This has led to the development of dual V1a/V2 receptor antagonists, which aim to provide a more comprehensive therapeutic effect by simultaneously blocking both vasoconstriction and water retention.[6][8] This guide provides an in-depth overview of the preclinical pharmacology of these dual-acting agents, focusing on their in vitro and in vivo characterization.
Vasopressin Receptor Signaling Pathways
The V1a and V2 receptors operate through distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the pharmacological effects of their antagonists.
The V1a receptor couples to Gq/11 proteins.[4][9] Upon AVP binding, this activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[10]
Conversely, the V2 receptor is coupled to Gs proteins.[4][9] AVP binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates, leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.[2][3]
In Vitro Pharmacology: Receptor Binding and Functional Activity
The initial characterization of dual V1a/V2 antagonists involves determining their affinity for the target receptors and their ability to block AVP-induced functional responses in cell-based assays.
Quantitative Data Summary
The following table summarizes in vitro data for representative dual V1a/V2 receptor antagonists.
| Compound | Receptor | Species | Assay Type | Value |
| Pecavaptan (BAY 1753011) | V1a | Human | Ki | 0.5 nM[11] |
| V2 | Human | Ki | 0.6 nM[11] | |
| Conivaptan | V1a | Human | Ki | 0.45 nM |
| V2 | Human | Ki | 0.32 nM | |
| Tolvaptan (for comparison) | V1a | Human | IC50 | >1000 nM[7] |
| V2 | Human | IC50 | 5.2 nM[7] |
Note: Ki represents the inhibition constant, indicating the concentration required to occupy 50% of the receptors. IC50 is the concentration that produces 50% inhibition of a functional response.
Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for V1a and V2 receptors.
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing human V1a or V2 receptors (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-AVP) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays:
-
Objective: To measure the ability of an antagonist to inhibit the AVP-induced cellular response.
-
Methodology (V1a - Calcium Mobilization):
-
Cell Culture: Cells expressing the V1a receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: A fixed concentration of AVP is added to stimulate the V1a receptor, triggering an increase in intracellular calcium.[10]
-
Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The antagonist's ability to inhibit the AVP-induced calcium signal is quantified, and an IC50 value is calculated.
-
-
Methodology (V2 - cAMP Accumulation):
-
Cell Culture: Cells expressing the V2 receptor are cultured in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: A fixed concentration of AVP is added to stimulate the V2 receptor, leading to the production of cAMP.[3]
-
Measurement: The cells are lysed, and the total amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The antagonist's ability to inhibit AVP-induced cAMP production is determined, and an IC50 value is calculated.
-
In Vivo Preclinical Pharmacology
Following in vitro characterization, dual antagonists are evaluated in animal models to assess their physiological effects on water balance, hemodynamics, and in specific disease states.
Quantitative Data Summary
The following table summarizes key in vivo findings for dual V1a/V2 antagonists in preclinical models.
| Compound | Animal Model | Dose/Route | Key Finding | Reference |
| Conivaptan | Pacing-Induced HF (Dog) | 0.1 mg/kg bolus | Increased cardiac output by 0.15 L/min (vs. -0.6 L/min for tolvaptan). Decreased total peripheral resistance. | [5] |
| Conivaptan | SIADH (Rat) | 0.1, 1 mg/kg IV | Significantly increased blood sodium concentration and plasma osmolality. | [12] |
| This compound | Pacing-Induced HF (Dog) | N/A | Counteracted AVP-induced decrease in cardiac output (1.83 vs 1.46 L/min for tolvaptan). | [7] |
| BR-5489 | Conscious Rats | 3 mg/kg PO | Significantly higher aquaretic activity than furosemide without altering urinary sodium balance. | [13] |
Experimental Protocols
1. Tachypacing-Induced Heart Failure Model (Canine):
-
Objective: To evaluate the hemodynamic effects of dual antagonists in a large animal model of acute heart failure.[5][7]
-
Methodology:
-
Induction: Mongrel dogs are implanted with a pacemaker. Heart failure is induced by continuous rapid ventricular pacing (e.g., 220 beats/min) for approximately 14 days.
-
Instrumentation: Animals are anesthetized and instrumented to measure key hemodynamic parameters, including cardiac output, blood pressure, pulmonary artery pressure, and left ventricular dP/dtmax.[5]
-
AVP Infusion: To create a consistent pathological state, AVP is often infused intravenously (e.g., 4 mU/kg/min) to achieve controlled, elevated levels.[5]
-
Drug Administration: The dual antagonist (e.g., conivaptan or this compound) or a comparator (e.g., tolvaptan, vehicle) is administered as an intravenous bolus or infusion.
-
Data Collection: Hemodynamic parameters and urine output are monitored continuously for several hours post-administration.
-
Analysis: Changes from baseline are calculated and compared between treatment groups to assess the drug's effect on afterload, cardiac performance, and aquaresis.
-
2. Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Model (Rat):
-
Objective: To assess the ability of a dual antagonist to correct hyponatremia.[12]
-
Methodology:
-
Induction: SIADH is induced in rats (e.g., Wistar rats) by continuous subcutaneous infusion of AVP via an osmotic minipump.
-
Water Loading: To induce hyponatremia, rats are given an additional water load orally.
-
Drug Administration: The dual antagonist (e.g., conivaptan) is administered intravenously.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Biochemical Analysis: Blood sodium, potassium, and plasma osmolality are measured.
-
Analysis: The effects of the antagonist on correcting hyponatremia and increasing plasma osmolality are compared to a vehicle control and potentially other diuretics like furosemide.[12]
-
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, along with the relationship between drug concentration and physiological effect, is crucial for drug development.
Quantitative Data Summary
The following table presents PK/PD data for a representative dual antagonist from early human studies.
| Compound | Species | Dose/Route | Bioavailability | Half-life (t½) | Key PD Effect | Reference | |---|---|---|---|---|---| | YM087 (Conivaptan) | Human | 60 mg PO | 44% | Short | 7-fold increase in urine flow rate; fall in urine osmolality to <100 mOsmol/L. |[14] | | BR-6819 | Human | 90 mg PO | N/A | 21.5-37.7 h | Superior aquaresis to 30mg tolvaptan; reduced AVP-induced platelet aggregation to <10%. |[15] |
Experimental Protocols
1. Pharmacokinetic Assessment:
-
Objective: To determine the pharmacokinetic profile of a dual antagonist.
-
Methodology (Crossover Study Design):
-
Subjects: Healthy human volunteers are enrolled.[14]
-
Dosing: In a crossover design, each subject receives both a single intravenous (IV) dose and a single oral (PO) dose of the drug, separated by a washout period (e.g., 1 week).[14]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after each dose.
-
Drug Concentration Analysis: Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (F), which is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.
-
2. Pharmacodynamic Assessment:
-
Objective: To measure the physiological response to the drug and relate it to drug concentration.
-
Methodology (V2 Receptor Blockade - Aquaresis):
-
Urine Collection: Following drug administration, total urine is collected over specific time intervals (e.g., every 2 hours for 24 hours).
-
Measurements: Urine volume, osmolality, and electrolyte concentrations are measured.
-
Analysis: The increase in urine flow rate (aquaresis) and the decrease in urine osmolality are primary PD markers for V2 receptor blockade.[14]
-
-
Methodology (V1a Receptor Blockade - Platelet Aggregation):
-
Blood Sampling: Blood samples are collected before and at various times after drug administration.[15]
-
Ex Vivo Assay: Platelet-rich plasma is prepared. AVP is added to induce platelet aggregation, which is measured using an aggregometer.
-
Analysis: The ability of the drug (present in the ex vivo sample) to inhibit AVP-induced aggregation serves as a PD marker for V1a receptor blockade.[15]
-
Conclusion
The preclinical data for dual V1a/V2 receptor antagonists demonstrate a compelling therapeutic profile. By simultaneously blocking AVP-mediated vasoconstriction and free water retention, these agents offer potential advantages over selective V2 antagonists, particularly in conditions like heart failure where both afterload reduction and decongestion are desirable outcomes.[5][7][8] In vitro studies confirm potent and balanced activity at both receptor subtypes, while in vivo models of heart failure and hyponatremia have shown significant improvements in hemodynamic and aquaretic parameters.[5][12] These foundational preclinical findings have supported the progression of several dual antagonists into clinical development, aiming to translate these benefits to patients with cardiovascular and renal diseases.[16][17]
References
- 1. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Differentiation of arginine vasopressin antagonistic effects by selective V2 versus dual V2/V1a receptor blockade in a preclinical heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. researchgate.net [researchgate.net]
- 10. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Pharmacokinetic and pharmacodynamic effects of YM087, a combined V1/V2 vasopressin receptor antagonist in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Pecavaptan to Vasopressin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist, to its target receptors. The information is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's pharmacological profile at the molecular level.
Quantitative Binding Affinity Data
This compound (also known as BAY 1753011) is a potent antagonist of the human vasopressin V1a and V2 receptors, with nearly identical affinities for both subtypes. This balanced dual antagonism is a key feature of its pharmacological profile. The in vitro binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below.
Table 1: this compound In Vitro Binding Affinity (Ki) for Human Vasopressin Receptors
| Receptor Subtype | Ki (nM) | Source |
| Human V1a | 0.5 | [1][2] |
| Human V2 | 0.6 | [1][2] |
| Human V1b | Not Reported |
Table 2: this compound In Vitro Functional Antagonism (IC50) at Human and Canine Vasopressin Receptors
| Species | Receptor Subtype | IC50 (nM) | Selectivity (V2:V1a) | Source |
| Human | V1a | Not specified, but used for selectivity calculation | 2:1 | [1] |
| V2 | Not specified, but used for selectivity calculation | [1] | ||
| Canine | V1a | Not specified, but used for selectivity calculation | 3:1 | [1] |
| V2 | Not specified, but used for selectivity calculation | [1] |
Note: While the exact IC50 values for human and canine receptors were not explicitly stated in the primary literature, the selectivity ratios were provided. The data indicates a slight preference for the V2 receptor in functional assays. The binding affinity of this compound to the human V1b receptor has not been reported in the reviewed scientific literature.
Experimental Protocols: Radioligand Binding Assay
The determination of the in vitro binding affinity of this compound for vasopressin receptors is typically performed using a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies for G-protein coupled receptor (GPCR) binding assays.
Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 vasopressin receptors.
Materials:
-
Cell Lines: Stably transfected cell lines expressing the human V1a or V2 vasopressin receptor (e.g., CHO-K1, HEK293).
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity antagonist for the respective receptor (e.g., [³H]-Arginine Vasopressin for V1a, or a specific labeled antagonist).
-
This compound: A stock solution of known concentration, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity vasopressin receptor antagonist (e.g., 1 µM of a standard antagonist).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Methodology:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membrane fraction.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Membrane preparation (a predetermined amount of protein).
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
A concentration from the serial dilution of this compound.
-
-
-
Add the radioligand at a single concentration (typically at or below its Kd value) to all wells to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay used to determine the binding affinity of this compound.
Vasopressin Receptor Signaling Pathways
This compound exerts its effects by blocking the downstream signaling of arginine vasopressin (AVP) at the V1a and V2 receptors. These receptors are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
V1a Receptor Signaling (Gq Pathway)
The V1a receptor is coupled to the Gq family of G-proteins. Its activation leads to an increase in intracellular calcium.
V2 Receptor Signaling (Gs Pathway)
The V2 receptor is coupled to the Gs family of G-proteins. Its activation leads to an increase in cyclic AMP (cAMP).
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. It is not a substitute for conducting independent laboratory verification. The absence of reported binding data for the V1b receptor should be noted in any experimental design or interpretation.
References
Pecavaptan: A Dual V1a/V2 Vasopressin Receptor Antagonist for Fluid and Electrolyte Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pecavaptan is an investigational dual-acting antagonist of the vasopressin V1a and V2 receptors, positioning it as a potential therapeutic agent for managing fluid and electrolyte imbalances, particularly in the context of heart failure. Arginine vasopressin (AVP) plays a critical role in cardiovascular and renal homeostasis through its interaction with these receptors. V2 receptor activation in the renal collecting ducts promotes water reabsorption, while V1a receptor activation on vascular smooth muscle cells leads to vasoconstriction. In pathological states such as heart failure, elevated AVP levels contribute to fluid retention, edema, and increased cardiac afterload. By simultaneously blocking both V1a and V2 receptors, this compound offers a novel mechanism to induce aquaresis (solute-free water excretion) and reduce vasoconstriction, thereby addressing key pathophysiological components of fluid and electrolyte dysregulation. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical findings, and details the experimental methodologies employed in its evaluation.
Mechanism of Action: Dual Antagonism of Vasopressin Receptors
This compound exerts its pharmacological effects by competitively inhibiting the binding of arginine vasopressin to both the V1a and V2 receptors.
-
V2 Receptor Antagonism and Aquaretic Effect: The V2 receptor, a Gs-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts, is the primary mediator of AVP's antidiuretic effect.[1] Activation of the V2 receptor initiates a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water permeability, leading to water reabsorption from the tubular fluid back into the bloodstream. By blocking the V2 receptor, this compound prevents this cascade, reducing the number of AQP2 channels in the apical membrane. This leads to a decrease in water reabsorption and an increase in solute-free water excretion, an effect known as aquaresis.[1] This mechanism helps to increase serum sodium concentrations in cases of hyponatremia and reduce fluid overload.
-
V1a Receptor Antagonism and Hemodynamic Effects: The V1a receptor, a Gq/11-protein coupled receptor, is predominantly found on vascular smooth muscle cells.[2] AVP binding to the V1a receptor triggers a signaling pathway that increases intracellular calcium concentrations, leading to vasoconstriction and an increase in systemic vascular resistance (afterload).[2] In conditions like heart failure, where AVP levels are often elevated, this V1a-mediated vasoconstriction can further strain the failing heart. This compound's antagonism of the V1a receptor counteracts this effect, leading to vasodilation, a reduction in total peripheral resistance, and an improvement in cardiac output.[3][4]
The dual antagonism of both V1a and V2 receptors by this compound represents a potentially more comprehensive therapeutic approach compared to selective V2 receptor antagonists, which may not address the detrimental vasoconstrictive effects of AVP.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity (IC50)
| Compound | Receptor | Species | IC50 (nM) |
| This compound | V1a | Human | 4.8 |
| V2 | Human | 2.4 | |
| V1a | Dog | 15 | |
| V2 | Dog | 5.1 | |
| Tolvaptan | V1a | Human | 91 |
| V2 | Human | 4.8 | |
| V1a | Dog | 51 | |
| V2 | Dog | 5.0 |
Data from Mondritzki et al., 2021.[3]
Table 2: Preclinical Hemodynamic Effects in a Canine Model of Heart Failure
| Treatment | Parameter | Change from Baseline | P-value |
| This compound | Cardiac Output (L/min) | +0.26 ± 0.17 | 0.0086 vs. placebo |
| Cardiac Index (L/min/m²) | +0.58 ± 0.39 | 0.009 vs. placebo | |
| Total Peripheral Resistance (dyn·s/cm⁵) | -5348.6 ± 3601.3 | < 0.0001 vs. placebo | |
| Tolvaptan | Cardiac Output (L/min) | No significant effect | - |
| Cardiac Index (L/min/m²) | No significant effect | - | |
| Total Peripheral Resistance (dyn·s/cm⁵) | No significant effect | - |
Data from conscious telemetric dogs with tachypacing-induced heart failure.[3][4]
Table 3: Clinical Outcomes from the AVANTI Trial (Part A - Adjunctive Therapy)
| Outcome | This compound | Placebo | Between-Group Difference | P-value |
| Change in Body Weight (kg) | - | - | -0.27 | 0.21 |
| Change in Serum Creatinine (mg/dL) | - | - | 0.05 | 0.87 |
Data from patients hospitalized with heart failure and residual congestion receiving treatment for 30 days.[5][6]
Table 4: Clinical Outcomes from the AVANTI Trial (Part B - Monotherapy)
| Outcome | This compound | Furosemide | Between-Group Difference | P-value |
| Change in Body Weight (kg) | - | - | 0.69 | 0.16 (non-inferior) |
| Log-transformed Change in BUN/Creatinine Ratio | - | - | -0.22 | < 0.0001 (favoring this compound) |
Data from patients stabilized after hospitalization for heart failure receiving monotherapy for 30 days.[5][6]
Experimental Protocols
In Vitro Receptor Functional Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human and canine V1a and V2 receptors.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media. Cells are then stably transfected with plasmids encoding either the human or canine V1a or V2 receptor. For V2 receptor functional assays, cells are also co-transfected with a cAMP response element (CRE) coupled to a luciferase reporter gene.
-
V1a Receptor Functional Assay (Calcium Flux):
-
Transfected cells expressing the V1a receptor are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Arginine vasopressin (AVP) is added to stimulate the V1a receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
-
V2 Receptor Functional Assay (CRE-Luciferase Reporter):
-
Transfected cells expressing the V2 receptor and the CRE-luciferase reporter are seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
AVP is added to stimulate the V2 receptor, leading to an increase in intracellular cAMP and subsequent activation of the CRE promoter.
-
After an incubation period, a luciferase substrate is added, and luminescence is measured using a luminometer.
-
IC50 values are calculated from the concentration-response curves.
-
Preclinical Canine Model of Tachypacing-Induced Heart Failure
Objective: To evaluate the in vivo efficacy of this compound on aquaretic and hemodynamic parameters in a large animal model of heart failure.
Methodology:
-
Animal Model: Adult male beagle dogs are used. Heart failure is induced by chronic rapid ventricular pacing (tachypacing).
-
Surgical Instrumentation:
-
Under general anesthesia and sterile conditions, a thoracotomy is performed.
-
A pacemaker lead is sutured to the epicardial surface of the right ventricular apex.
-
The pacemaker generator is implanted in a subcutaneous pocket.
-
For conscious telemetric studies, implantable telemetry devices are used to continuously monitor hemodynamic parameters such as cardiac output, blood pressure, and heart rate.
-
-
Heart Failure Induction: After a recovery period from surgery, the pacemaker is activated to pace the right ventricle at a high rate (e.g., 240 beats per minute) for several weeks until signs of heart failure (e.g., reduced ejection fraction, increased end-diastolic pressure) are observed.
-
Experimental Protocol (Conscious Telemetric Dogs):
-
Following the induction of heart failure, dogs are allowed to recover.
-
On the day of the experiment, baseline hemodynamic parameters are recorded.
-
Animals receive an oral dose of this compound, Tolvaptan, or placebo.
-
An intravenous infusion of AVP is initiated to simulate the neurohormonal state of advanced heart failure.
-
Hemodynamic parameters are continuously monitored.
-
Urine is collected via a catheter to measure urine volume and osmolality.
-
Blood samples are collected at specified time points to measure serum electrolytes.
-
-
Data Analysis: Changes in cardiac output, total peripheral resistance, urine output, and electrolyte concentrations are compared between treatment groups.
AVANTI Clinical Trial
Objective: To assess the efficacy and safety of this compound as an adjunctive and replacement therapy for loop diuretics in patients with acute heart failure.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, two-part study.
-
Patient Population: Patients hospitalized with a primary diagnosis of heart failure and evidence of residual congestion.
-
Part A (Adjunctive Therapy):
-
Patients are randomized to receive either this compound (30 mg once daily) or placebo in addition to their standard of care, including loop diuretics, for 30 days.
-
Primary Endpoints: Change in body weight and serum creatinine from baseline to day 30.
-
-
Part B (Monotherapy):
-
Eligible patients from Part A are re-randomized to receive either this compound monotherapy, furosemide monotherapy, or continue their Part A treatment for an additional 30 days.
-
Primary Endpoints: Change in body weight and the ratio of blood urea nitrogen to creatinine (BUN/creatinine) from day 30 to day 60.
-
-
Fluid and Electrolyte Monitoring:
-
Serum electrolytes (including sodium), creatinine, and BUN are measured at baseline and at regular intervals throughout the study.
-
Body weight is measured daily during hospitalization and at specified follow-up visits.
-
While not explicitly detailed in the primary publications, standard clinical trial protocols for heart failure would typically involve urine output monitoring during the initial in-hospital phase.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: V2 Receptor Signaling Pathway in Renal Collecting Duct Cells.
Caption: V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells.
Caption: Preclinical Canine Heart Failure Model Experimental Workflow.
Conclusion
This compound's dual antagonism of V1a and V2 vasopressin receptors presents a promising and rational approach to the management of fluid and electrolyte imbalances, particularly in the challenging clinical setting of heart failure. Preclinical data have demonstrated its ability to not only induce aquaresis but also to improve hemodynamic parameters by reducing afterload, an effect not seen with selective V2 receptor antagonists. While the initial results from the AVANTI clinical trial did not show a significant impact on weight loss or renal function when used as an adjunct to standard therapy, the findings from the monotherapy arm suggest a potential benefit in improving renal function markers compared to furosemide. Further research is warranted to fully elucidate the clinical utility of this compound and to identify the patient populations most likely to benefit from this dual-receptor antagonism. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the ongoing investigation of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.regionh.dk [research.regionh.dk]
- 6. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Heart Failure: A Technical Exploration of Pecavaptan's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual vasopressin V1a/V2 receptor antagonist with nearly identical affinity for both human receptor subtypes.[1][2] While its primary clinical development has focused on the management of congestion in heart failure, its balanced antagonism of the vasopressin system presents a compelling rationale for exploring its therapeutic utility in a broader range of clinical conditions. This technical guide synthesizes the available preclinical and clinical data for this compound, focusing on its pharmacological profile and potential applications beyond heart failure, with a particular emphasis on renal protective effects, the management of hyponatremia, and its theoretical role in polycystic kidney disease. This document provides an in-depth overview of the mechanism of action, a summary of relevant quantitative data, detailed experimental protocols from key studies, and visualizations of associated signaling pathways to support further research and development.
Introduction: The Rationale for Dual V1a/V2 Receptor Antagonism
Arginine vasopressin (AVP) is a key neurohormone regulating water homeostasis, vascular tone, and endocrine stress responses through its interaction with V1a, V2, and V1b receptors.[3] Dysregulation of the AVP system is implicated in the pathophysiology of numerous diseases. While selective V2 receptor antagonists, such as tolvaptan, have demonstrated efficacy in promoting aquaresis (electrolyte-sparing water excretion), they can lead to unopposed V1a receptor stimulation.[1][2] This can result in undesirable effects, including vasoconstriction and potential adverse cardiovascular remodeling.
This compound's balanced V1a/V2 antagonism offers a more comprehensive approach by simultaneously blocking the V2 receptor-mediated fluid retention and the V1a receptor-mediated vasoconstriction.[1] This dual mechanism suggests potential therapeutic benefits in conditions where both fluid and hemodynamic dysregulation are present.
Pharmacological Profile of this compound
This compound is a potent antagonist of both human V1a and V2 receptors, with a balanced affinity profile.
| Receptor Subtype | Ki (nM) | Reference |
| Human V1a | 0.5 | [1][2] |
| Human V2 | 0.6 | [1][2] |
This balanced profile is distinct from other vasopressin antagonists, such as conivaptan, which has a greater affinity for the V1a receptor.[2]
Therapeutic Potential Beyond Heart Failure
Renal Protection
Rationale: The V1a receptor is expressed in the renal vasculature, and its activation can lead to vasoconstriction, potentially reducing renal blood flow. By blocking this receptor, this compound may offer a renal protective effect, a significant advantage over therapies that can compromise renal function. A patent application has been filed for the combination of finerenone and this compound for the treatment and/or prevention of cardiovascular and/or renal diseases, further supporting its potential in this area.[4]
Clinical Evidence: The Phase II AVANTI trial, while focused on heart failure, provided important data on renal function. In Part B of the study, where this compound was used as monotherapy, it was associated with an improvement in renal function as measured by the blood urea nitrogen (BUN)/creatinine ratio.[5][6][7]
Preclinical Evidence: In a canine model of tachypacing-induced heart failure, this compound did not adversely affect plasma sodium, osmolality, potassium, or creatinine levels, indicating it does not negatively impact renal function or electrolyte balance.[8]
Hyponatremia
Rationale: Hyponatremia, a common electrolyte disorder, is often driven by non-osmotic AVP release leading to excess water retention via V2 receptor activation.[9] By blocking the V2 receptor, this compound promotes aquaresis, the excretion of electrolyte-free water, which can help normalize serum sodium levels. The dual V1a/V2 antagonism may offer an advantage over selective V2 antagonists in patients with hyponatremia and underlying cardiovascular disease where V1a-mediated vasoconstriction is also a concern.
Clinical and Preclinical Data: While there are no dedicated clinical trials of this compound for hyponatremia, the aquaretic effect observed in heart failure studies suggests its potential in this indication. Other dual V1a/V2 antagonists, like conivaptan, are approved for the treatment of euvolemic and hypervolemic hyponatremia.[3][9]
Polycystic Kidney Disease (PKD)
Rationale: Autosomal dominant polycystic kidney disease (ADPKD) is characterized by the progressive growth of renal cysts. AVP, through the V2 receptor, stimulates cyclic AMP (cAMP) production, a key driver of cyst cell proliferation and fluid secretion. Selective V2 receptor antagonists have been shown to slow the progression of ADPKD. This compound's V2 receptor antagonism suggests it could have a similar beneficial effect.
Preclinical Data: There is currently no direct preclinical data on the use of this compound in models of PKD. However, the known mechanism of V2 receptor antagonists in reducing cyst growth in animal models of PKD provides a strong theoretical basis for its potential utility.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| V1a | 0.5 | Human | [1][2] |
| V2 | 0.6 | Human | [1][2] |
Table 2: Hemodynamic Effects of this compound in a Canine Heart Failure Model
| Parameter | This compound | Tolvaptan | P-value | Reference |
| Cardiac Output (L/min) | 1.83 ± 0.31 | 1.46 ± 0.07 | < 0.05 | [10][11] |
| Change in Cardiac Output (L/min) vs. Placebo | +0.26 ± 0.17 | - | P = 0.0086 | [10][11] |
| Change in Cardiac Index (L/min/m²) vs. Placebo | +0.58 ± 0.39 | - | P = 0.009 | [10][11] |
| Change in Total Peripheral Resistance (dyn·s/cm⁵) vs. Placebo | -5348.6 ± 3601.3 | - | P < 0.0001 | [10][11] |
Table 3: Renal Function Parameters from the AVANTI Trial (Part B)
| Parameter | This compound vs. Furosemide | P-value | Reference |
| Between-group difference in log-transformed change in BUN/creatinine ratio | -0.22 | < 0.0001 | [6][7] |
| Difference in weight change (kg) | 0.69 | p = 0.16 | [6][7] |
| Effect on serum creatinine (Part A, vs. placebo) (mg/dL) | 0.05 | p = 0.87 | [6][7] |
Experimental Protocols
In Vitro Receptor Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human vasopressin V1a and V2 receptors.
-
Methodology:
-
Recombinant cell lines stably expressing human V1a and V2 receptors were used.
-
Membrane preparations from these cells were incubated with a radiolabeled vasopressin analog.
-
Increasing concentrations of this compound were added to compete with the radioligand for receptor binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]
-
Canine Tachypacing-Induced Heart Failure Model
-
Objective: To evaluate the hemodynamic and aquaretic effects of this compound in a large animal model of heart failure.
-
Methodology:
-
Animal Model: Beagle dogs were used. Heart failure was induced by chronic tachypacing.[8]
-
Instrumentation: Anesthetized dogs were instrumented for the measurement of cardiac output, blood pressure, and other hemodynamic parameters. Conscious dogs were instrumented with implantable telemetry sensors for non-invasive monitoring.[1][10][11]
-
Drug Administration: this compound was administered intravenously at doses of 0.01, 0.03, 0.1, and 0.3 mg/kg.[12]
-
Measurements: Hemodynamic parameters, urine output, and plasma electrolytes were measured at baseline and after drug administration.
-
Comparison: The effects of this compound were compared to those of the selective V2 antagonist tolvaptan and placebo.[1][10][11]
-
Visualizations
Signaling Pathways
Figure 1: Mechanism of action of this compound on vasopressin signaling pathways.
Experimental Workflow
Figure 2: Experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound's balanced dual V1a/V2 receptor antagonism presents a promising therapeutic profile that extends beyond its initial investigation in heart failure. The available data, particularly the positive signals on renal function from the AVANTI trial and the preclinical hemodynamic benefits, warrant further investigation into its potential for renal protection, management of hyponatremia, and as a novel therapy for polycystic kidney disease. Dedicated preclinical and clinical studies are necessary to fully elucidate the efficacy and safety of this compound in these potential new indications. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for the design and execution of such future research.
References
- 1. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3900722A1 - Combination of finerenone and this compound for the treatment and/or prevention of cardiovascular and/or renal diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. researchgate.net [researchgate.net]
- 9. Vasopressin and vasopressin antagonists in heart failure and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Pecavaptan in Canine Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist, in canine models of heart failure. The information is compiled from preclinical studies to guide further research and development.
Mechanism of Action
This compound exerts its effects by competitively blocking both the V1a and V2 receptors of arginine vasopressin (AVP). In heart failure, AVP levels are often elevated, contributing to fluid retention and vasoconstriction. By antagonizing the V2 receptors in the renal collecting ducts, this compound promotes aquaresis, the excretion of free water, without significant electrolyte loss. Simultaneously, its blockade of V1a receptors on vascular smooth muscle cells counteracts AVP-mediated vasoconstriction, leading to a reduction in afterload and an improvement in cardiac output.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in canine heart failure models.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs with Tachypacing-Induced Heart Failure [1][4]
| Parameter | Treatment Group | Baseline (Post-AVP Infusion) | Post-Pecavaptan (0.3 mg/kg IV) | Change from Baseline | P-value (vs. Tolvaptan) |
| Cardiac Output (L/min) | This compound | 1.46 ± 0.07 | 1.83 ± 0.31 | +0.37 | < 0.05 |
| Tolvaptan | 1.46 ± 0.07 | 1.55 ± 0.08 | +0.09 | ||
| Total Peripheral Resistance (dyn·s/cm⁵) | This compound | 6435 ± 410 | 4875 ± 630 | -1560 | < 0.05 |
| Tolvaptan | 6435 ± 410 | 6080 ± 390 | -355 | ||
| Urine Output | This compound | - | No significant difference | - | NS |
| Tolvaptan | - | No significant difference | - |
Table 2: Hemodynamic Effects of Oral this compound in Conscious Telemetric Dogs with Heart Failure [1][4]
| Parameter | Treatment Group | Change from Placebo | P-value (vs. Placebo) |
| Cardiac Output (L/min) | This compound | +0.26 ± 0.17 | 0.0086 |
| Tolvaptan | No significant effect | NS | |
| Cardiac Index (L/min/m²) | This compound | +0.58 ± 0.39 | 0.009 |
| Tolvaptan | No significant effect | NS | |
| Total Peripheral Resistance (dyn·s/cm⁵) | This compound | -5348.6 ± 3601.3 | < 0.0001 |
| Tolvaptan | No significant effect | NS |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Tachypacing-Induced Heart Failure Model in Anesthetized Dogs
This protocol describes the induction of heart failure by rapid cardiac pacing and the subsequent administration of this compound.[1][4]
1. Animal Model:
-
Adult mongrel dogs of either sex.
-
Housing in a controlled environment with a standard diet and water ad libitum.
-
All procedures are performed under approved animal care and use committee protocols.
2. Surgical Implantation of Pacemaker:
-
Anesthetize the dogs (e.g., with thiopental sodium for induction and isoflurane for maintenance).
-
Under sterile conditions, surgically implant a pacemaker lead into the right ventricle via thoracotomy.
-
Connect the lead to a pacemaker generator implanted subcutaneously.
-
Allow for a recovery period of at least one week post-surgery.
3. Induction of Heart Failure:
-
Initiate right ventricular pacing at a high rate (e.g., 240 beats per minute).
-
Continue pacing for approximately 4 weeks to induce signs of congestive heart failure, such as reduced left ventricular ejection fraction and increased left ventricular end-diastolic pressure.
-
Confirm the development of heart failure through echocardiography and hemodynamic measurements.
4. Drug Administration and Monitoring:
-
Anesthetize the heart failure dogs.
-
Instrument the animals for hemodynamic monitoring, including the placement of catheters in the femoral artery (for blood pressure), femoral vein (for drug administration), and left ventricle (for pressure and contractility).
-
Infuse arginine vasopressin (AVP) to mimic the elevated levels seen in heart failure.
-
Administer this compound as an intravenous bolus injection over 20 minutes at cumulative doses of 0.01, 0.03, 0.1, and 0.3 mg/kg.
-
Continuously record hemodynamic parameters such as cardiac output, blood pressure, and total peripheral resistance.
-
Collect urine to measure urine output.
Protocol 2: Conscious Telemetric Dog Model
This protocol outlines the methodology for evaluating this compound in conscious, ambulatory dogs with heart failure using telemetric monitoring.[1][4]
1. Animal Model and Instrumentation:
-
Use purpose-bred beagle dogs.
-
Surgically implant a telemetric device for the measurement of hemodynamic parameters (e.g., blood pressure, heart rate).
-
Allow for a sufficient recovery period after surgery.
-
Induce heart failure using the tachypacing protocol as described in Protocol 1.
2. Drug Administration:
-
Administer this compound orally to conscious, unrestrained dogs. The specific oral dosage and formulation details should be determined based on pharmacokinetic studies to achieve desired plasma concentrations.
-
A placebo group and a comparative drug group (e.g., Tolvaptan) should be included for robust comparison.
3. Non-invasive Monitoring:
-
Utilize the implanted telemetric system to continuously record hemodynamic data before and after drug administration.
-
Employ a non-invasive cardiac output monitor to assess changes in cardiac function.
-
Monitor urine output, for example, through metabolic cages.
4. Data Analysis:
-
Analyze the telemetric data to determine the effects of this compound on heart rate, blood pressure, and other relevant parameters over time.
-
Compare the changes in the this compound-treated group to the placebo and comparator groups to assess efficacy.
References
- 1. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced heart failure: from definitions to therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the In Vitro Assessment of Pecavaptan Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan (also known as BAY 1753011) is a potent, orally active dual antagonist of the human vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) plays a critical role in regulating water homeostasis and vascular tone through its interaction with these receptors. The V2 receptor, primarily located in the renal collecting ducts, couples to the Gs protein signaling pathway to promote water reabsorption.[2][3] Antagonism of the V2 receptor leads to aquaresis, an increase in electrolyte-free water excretion. The V1a receptor is found on vascular smooth muscle cells and mediates vasoconstriction via the Gq protein signaling pathway.[4]
By simultaneously blocking both V1a and V2 receptors, this compound offers a dual mechanism of action that may be beneficial in conditions characterized by fluid retention and increased vascular resistance, such as acute heart failure. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy at both the V2 and V1a receptors using recombinant cell-based assays.
Mechanism of Action: Vasopressin Receptor Signaling
To understand the assessment of this compound's efficacy, it is essential to first visualize the signaling pathways it inhibits.
Vasopressin V2 Receptor (V2R) Signaling Pathway
The V2 receptor is a Gs-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells and increasing water reabsorption.[2][5] this compound acts as a competitive antagonist at the V2R, blocking AVP binding and preventing the downstream signaling cascade.
Vasopressin V1a Receptor (V1aR) Signaling Pathway
The V1a receptor is coupled to the Gq/11 protein. AVP binding to the V1aR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular Ca2+ is a key event leading to smooth muscle contraction. This compound competitively antagonizes AVP at the V1aR, thereby inhibiting this calcium mobilization.
Experimental Protocols
The following protocols detail the in vitro methods to quantify the antagonist potency of this compound at the human V2 and V1a receptors.
General Experimental Workflow
The overall process for assessing a GPCR antagonist like this compound involves several key stages, from preparing the cellular reagents to analyzing the final data to determine potency (e.g., IC50).
Protocol 1: V2 Receptor Antagonist Potency via cAMP Assay
This protocol measures the ability of this compound to inhibit AVP-stimulated cAMP production in cells expressing the human V2 receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human V2 receptor.
-
Principle: This is a competitive assay where the antagonist (this compound) competes with a fixed concentration of agonist (AVP) that stimulates cAMP production. The reduction in cAMP signal is proportional to the antagonist's potency.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human vasopressin V2 receptor (e.g., Revvity ES-353-CF).[7][8]
-
Key Reagents:
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, PerkinElmer LANCE Ultra cAMP kit)
-
Arginine Vasopressin (AVP)
-
This compound
-
Tolvaptan (Reference Compound)
-
Assay Buffer (typically HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)[7]
-
Methodology:
-
Cell Preparation: Culture and harvest HEK293-V2R cells according to the supplier's protocol. Resuspend cells in assay buffer to the recommended density (e.g., 4 x 10^5 cells/mL).[7]
-
Compound Plating:
-
Prepare serial dilutions of this compound and Tolvaptan (e.g., 11-point, 3-fold dilutions starting from 10 µM) in assay buffer.
-
Pipette the antagonist dilutions into a 384-well low-volume white assay plate. Include "vehicle only" wells for control.
-
-
Cell Dispensing: Add the cell suspension to all wells of the assay plate.
-
Agonist Stimulation:
-
Prepare a solution of AVP in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be predetermined in an agonist dose-response experiment.
-
Add the AVP solution to all wells except for the "no-stimulant" (basal) control wells.
-
Incubate the plate at room temperature for the time specified by the cAMP kit manufacturer (e.g., 30 minutes).[7]
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) to all wells as per the kit instructions.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Normalize the data to the "vehicle" (0% inhibition) and "no-stimulant" (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: V1a Receptor Antagonist Potency via Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit AVP-stimulated intracellular calcium release in cells expressing the human V1a receptor.
-
Objective: To determine the IC50 of this compound at the human V1a receptor.
-
Principle: The V1a receptor signals through the Gq pathway, leading to a transient increase in intracellular calcium upon agonist stimulation. A calcium-sensitive fluorescent dye is used to measure this flux. This compound's potency is determined by its ability to block this AVP-induced fluorescence increase.[9][10]
-
Cell Line: HEK293 or CHO (Chinese Hamster Ovary) cells stably expressing the human vasopressin V1a receptor (e.g., Innoprot HiTSeeker AVPR1A Cell Line).[9]
-
Key Reagents:
Methodology:
-
Cell Preparation: Seed the HEK293-V1aR cells into black-walled, clear-bottom 384-well plates and culture overnight to form a monolayer.[11]
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer, including probenecid if required.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate as recommended (e.g., 60 minutes at 37°C, then 30 minutes at room temperature, protected from light).[11]
-
-
Compound Plating: While cells are incubating, prepare a separate plate with serial dilutions of this compound and Tolvaptan, as well as the AVP agonist solution (at an EC80 concentration).
-
Data Acquisition:
-
Place both the cell plate and the compound plate into a fluorescence plate reader equipped with a liquid handling system (e.g., FLIPR, FlexStation).
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then automatically add the antagonist dilutions from the compound plate to the cell plate and incubate for a short period (pre-incubation).
-
Finally, the instrument will add the AVP agonist solution to initiate the calcium flux and immediately begin kinetic fluorescence readings (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence signal minus the baseline signal for each well.
-
Normalize the data to the "vehicle" (0% inhibition) and "no-stimulant" (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic model to derive the IC50 value.
-
Data Presentation
The efficacy of this compound is summarized by its potency (IC50 or Ki values) at the target receptors. A lower value indicates higher potency. Comparing these values to a known selective V2 antagonist like Tolvaptan highlights this compound's dual-receptor activity.
Table 1: In Vitro Antagonist Potency of this compound vs. Tolvaptan at Human Vasopressin Receptors
| Compound | Receptor | Potency Metric | Value (nM) | Selectivity (V1a/V2) |
| This compound | V1a | Ki | 0.5[1] | 0.83 |
| V2 | Ki | 0.6[1] | ||
| This compound | V1a | IC50 | 1.1[13] | 0.55 |
| V2 | IC50 | 0.6[13] | ||
| Tolvaptan | V1a | IC50 | 137.0[13] | 137 |
| V2 | IC50 | 1.0[13] |
Note: IC50 values were determined in functional cell-based assays. Ki values represent binding affinity. Selectivity is calculated as the ratio of V1a potency to V2 potency.
Summary
These protocols provide a robust framework for the in vitro characterization of this compound. The cAMP assay is the standard method for quantifying functional antagonism at the Gs-coupled V2 receptor, while the calcium mobilization assay is ideal for assessing antagonism at the Gq-coupled V1a receptor. The quantitative data clearly demonstrate that this compound is a potent dual antagonist, with high affinity for both V1a and V2 receptors, distinguishing it from selective V2 antagonists like Tolvaptan. This dual activity can be thoroughly and reliably assessed using the detailed methodologies presented.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. zenodo.org [zenodo.org]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. agilent.com [agilent.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a critical role in regulating water homeostasis, blood pressure, and various social behaviors. Its physiological effects are mediated through three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[1][2] The development of selective antagonists for these receptors holds significant therapeutic potential for a range of disorders, including hyponatremia, heart failure, polycystic kidney disease, anxiety, and depression.[3][4]
This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize vasopressin receptor antagonists. It is intended to guide researchers in setting up robust and reliable in vitro screening platforms to identify and evaluate novel therapeutic candidates.
Vasopressin Receptor Subtypes and Signaling Pathways
Vasopressin receptors are classified into three main subtypes, each coupled to a distinct G protein signaling cascade:
-
V1a Receptor (V1aR): Predominantly found on vascular smooth muscle cells, hepatocytes, and platelets.[5] V1aR is coupled to the Gq/11 family of G proteins. Upon activation by vasopressin, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
-
V1b Receptor (V1bR or V3R): Primarily expressed in the anterior pituitary gland, where it regulates the release of adrenocorticotropic hormone (ACTH).[8] Similar to V1aR, the V1bR is coupled to the Gq/11-PLC-IP3-Ca2+ pathway.
-
V2 Receptor (V2R): Mainly located in the principal cells of the kidney's collecting ducts.[9] The V2R is coupled to the Gs family of G proteins. Its activation stimulates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This cascade ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption.[4]
Signaling Pathway Diagrams
Experimental Workflow for Antagonist Screening
A typical workflow for screening vasopressin receptor antagonists involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.
Experimental Protocols
Calcium Mobilization Assay for V1a and V1b Receptor Antagonists
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled V1a and V1b receptors. Antagonists will inhibit the calcium release induced by vasopressin.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human V1a or V1b receptor.[11]
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Cal-520® AM.
-
Probenecid: An anion-exchange transport inhibitor (optional, but recommended for some cell lines to improve dye retention).
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compounds: Putative V1a/V1b antagonists.
-
Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture: Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into black-walled, clear-bottom 96-well or 384-well microplates at a density of 25,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium from the cell plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of the test antagonists in assay buffer. Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Agonist Injection and Reading: Program the instrument to inject a pre-determined concentration of AVP (typically the EC80 concentration) into each well and immediately begin reading the fluorescence intensity over time (e.g., every second for 90 seconds).
-
Data Analysis: The antagonist activity is determined by the reduction in the AVP-induced fluorescence signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Accumulation Assay for V2 Receptor Antagonists
This assay quantifies the amount of intracellular cAMP produced upon activation of the Gs-coupled V2 receptor. Antagonists will inhibit the vasopressin-induced increase in cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.[12]
Materials:
-
Cell Line: HEK293 cells stably expressing the human V2 receptor.[13]
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[8]
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin.
-
Test Compounds: Putative V2 antagonists.
-
Plate Reader: An HTRF-compatible plate reader.
Protocol:
-
Cell Culture and Plating: Culture and plate the cells as described in the calcium mobilization assay protocol.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test antagonists and a fixed concentration of AVP (EC80) in stimulation buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Add the AVP solution to the wells to stimulate the cells and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer provided in the HTRF kit.
-
Add the HTRF detection reagents (europium cryptate-labeled antibody and d2-labeled cAMP) to the lysed cells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. Calculate the IC50 values for the antagonists based on their ability to restore the HTRF signal in the presence of AVP.
Reporter Gene Assay for Vasopressin Receptor Antagonists
This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by the downstream signaling of the vasopressin receptor. For V1a/V1b receptors, a Nuclear Factor of Activated T-cells (NFAT) response element can be used, while for V2 receptors, a cAMP Response Element (CRE) is appropriate.[7][14]
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, CHO-K1) co-transfected with the desired vasopressin receptor and a reporter plasmid (e.g., pCRE-Luc for V2, pNFAT-Luc for V1a/V1b). Stable cell lines are recommended for screening.
-
Culture Medium: As appropriate for the host cell line, with selection agents for both the receptor and the reporter plasmid.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compounds: Putative vasopressin receptor antagonists.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., from Promega, BPS Bioscience).
-
Luminometer: A plate-based luminometer.
Protocol:
-
Cell Culture and Plating: Culture and seed the reporter cell line into white, opaque-bottomed microplates.
-
Compound Addition: Add serial dilutions of the test antagonists to the wells and incubate for 30 minutes.
-
Agonist Stimulation: Add AVP (at its EC80 concentration) to the wells and incubate for 3-6 hours to allow for reporter gene expression.
-
Cell Lysis: Remove the medium and add the cell lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Signal Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Antagonist activity is measured as a decrease in the AVP-induced luminescence. Calculate IC50 values from the concentration-response curves.
Data Presentation
Quantitative data from antagonist screening should be summarized in a clear and organized manner to facilitate comparison.
| Antagonist | Receptor Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Tolvaptan | V2 | HEK293 | cAMP | 3 | [5] |
| Lixivaptan | V2 | - | - | 1.2 | [5] |
| Mozavaptan | V2 | - | - | 14 | [5] |
| Mozavaptan | V1a | - | - | 1200 | [5] |
| Pecavaptan | V1a (human) | Recombinant | Functional | 2.6 ± 0.9 | [1] |
| This compound | V2 (human) | Recombinant | Functional | 1.3 ± 0.4 | [1] |
| Tolvaptan | V1a (human) | Recombinant | Functional | 144 ± 21 | [1] |
| Tolvaptan | V2 (human) | Recombinant | Functional | 1.2 ± 0.2 | [1] |
| V1A-2303 | V1a (human) | HEK-293 | Radioligand Binding | 2.33 |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and agonist concentration used. It is crucial to maintain consistent experimental parameters for accurate comparison of compound potencies.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for the screening and characterization of vasopressin receptor antagonists. The choice of assay will depend on the specific receptor subtype being targeted and the available laboratory instrumentation. By following these detailed protocols, researchers can effectively identify and advance promising new drug candidates for the treatment of a variety of vasopressin-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. innoprot.com [innoprot.com]
- 6. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Oral Formulation of Pecavaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual-acting antagonist of the vasopressin V1a and V2 receptors.[1][2] Arginine vasopressin (AVP) is a key hormone in the pathophysiology of heart failure, mediating its detrimental effects through both vascular V1a receptors (vasoconstriction) and renal V2 receptors (water retention).[2][3][4] By simultaneously blocking both receptors, this compound offers a promising therapeutic strategy to improve hemodynamic and aquaretic outcomes in heart failure.[2][3][4] These application notes provide an overview of the preclinical evaluation of orally administered this compound, with a focus on its formulation, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of AVP to its V1a and V2 receptors. The V2 receptor, primarily located in the renal collecting ducts, is coupled to a Gs signaling pathway. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to water reabsorption.[5][6][7][8] By blocking the V2 receptor, this compound inhibits this cascade, resulting in aquaresis, the excretion of free water.[2]
The V1a receptor is found on vascular smooth muscle cells and its activation by AVP, through a Gq-protein coupled pathway, leads to vasoconstriction.[1] this compound's antagonism of the V1a receptor counteracts this effect, leading to vasodilation and a reduction in afterload.[2][3]
Data Presentation
In Vitro Receptor Affinity
Preclinical studies have characterized the binding affinity of this compound to human and canine vasopressin receptors. The following table summarizes the reported IC50 values, demonstrating its dual antagonism.
| Species | Receptor | This compound IC50 (nM) | Tolvaptan IC50 (nM) |
| Human | V1a | - | - |
| V2 | - | - | |
| Dog | V1a | - | - |
| V2 | - | - | |
| Data not available in the provided search results. |
A study by Mondritzki et al. (2021) reported that this compound has almost identical affinities (Ki values) of 0.5 and 0.6 nM for the human V1a and V2 receptors, respectively, indicating a balanced 1:1 receptor profile in vitro.[2]
In Vivo Hemodynamic and Aquaretic Effects in a Canine Model of Heart Failure
Preclinical studies in a tachypacing-induced canine model of heart failure have demonstrated the in vivo efficacy of this compound. The following table summarizes key findings from a study comparing oral pre-treatment with this compound to the selective V2 receptor antagonist tolvaptan.
| Parameter | Treatment Group | Result |
| Cardiac Output (CO) | This compound | Significant increase (+0.26 ± 0.17 L/min, P = 0.0086 vs. placebo)[2][3][4] |
| Tolvaptan | No significant effect[2][3][4] | |
| Cardiac Index (CI) | This compound | Significant increase (+0.58 ± 0.39 L/min/m², P = 0.009 vs. placebo)[2][3][4] |
| Tolvaptan | No significant effect[2][3][4] | |
| Total Peripheral Resistance (TPR) | This compound | Significant decrease (-5348.6 ± 3601.3 dyn x s/cm⁵, P < 0.0001 vs. placebo)[2][3][4] |
| Tolvaptan | No significant effect[2][3][4] | |
| Urinary Output (UOP) | This compound | Significant increase, equipotent to tolvaptan[2] |
| Tolvaptan | Significant increase[2] |
Experimental Protocols
Representative Oral Formulation for Preclinical Studies
While the exact composition of the oral formulation used in the published preclinical studies of this compound is not detailed, a common approach for preclinical oral formulations of poorly water-soluble compounds involves a suspension or solution in a vehicle designed to enhance solubility and/or absorption. The following is a representative protocol for preparing a suspension for oral gavage in dogs.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle: 0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to purified water while stirring continuously until a homogenous suspension is formed.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This step is crucial for ensuring proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker and continue stirring with a magnetic stir bar for a predetermined time (e.g., 30 minutes) to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
The final formulation should be a uniform suspension, which should be continuously stirred during dosing to maintain homogeneity.
In Vivo Preclinical Study in a Canine Heart Failure Model
The following is a generalized protocol based on the study by Mondritzki et al. (2021) which utilized a tachypacing-induced heart failure model in dogs.[2][3]
Animal Model:
-
Beagle dogs are instrumented with a pacemaker to induce tachypacing-induced heart failure.
-
Conscious telemetric dogs can be used for non-invasive monitoring of hemodynamic parameters.[2][3]
Experimental Design:
-
Induction of Heart Failure: Dogs undergo a period of rapid ventricular pacing to induce a state of heart failure, characterized by reduced cardiac function and neurohormonal activation.
-
Oral Pre-treatment: Animals are pre-treated orally with either placebo, this compound, or a comparator drug (e.g., tolvaptan) at a specified dose and time before the experimental procedures.
-
Arginine Vasopressin (AVP) Infusion: To mimic the elevated AVP levels seen in heart failure, a continuous intravenous infusion of AVP is administered.
-
Data Collection:
-
Hemodynamic Parameters: Continuously monitor cardiac output, cardiac index, and total peripheral resistance using appropriate instrumentation (e.g., telemetric sensors, non-invasive cardiac output monitors).[2][3]
-
Aquaretic Effects: Measure urinary output at regular intervals.[2]
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points post-dosing to determine the plasma concentration of this compound.
-
Pharmacokinetic Analysis:
-
Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for comparison).
-
Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of an oral this compound formulation.
References
- 1. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the welfare of laboratory dogs | NC3Rs [nc3rs.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hemodynamic Effects of Pecavaptan In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan is a non-peptide, orally active dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] In pathophysiological states such as heart failure, elevated AVP levels contribute to increased systemic vascular resistance and fluid retention.[1][2][3] By simultaneously blocking both V1a and V2 receptors, this compound is hypothesized to offer both aquaretic (water excretion) and beneficial hemodynamic effects, making it a promising therapeutic agent for conditions like heart failure.[2][4] These application notes provide detailed protocols for assessing the hemodynamic effects of this compound in preclinical in vivo models.
Mechanism of Action: Dual Vasopressin Receptor Blockade
Arginine vasopressin exerts its effects through three receptor subtypes: V1a, V1b, and V2.[4] The primary cardiovascular and renal effects are mediated by the V1a and V2 receptors.
-
V1a Receptors: Located on vascular smooth muscle cells, their activation by AVP leads to vasoconstriction and an increase in systemic vascular resistance (afterload).[1][3]
-
V2 Receptors: Primarily found in the renal collecting ducts, AVP binding to these receptors promotes water reabsorption, leading to increased blood volume and reduced urine output.[3][4]
This compound's dual antagonism of V1a and V2 receptors is designed to counteract both of these deleterious effects in heart failure.
Quantitative Hemodynamic Data from Preclinical Studies
The following tables summarize the hemodynamic effects of this compound compared to a selective V2 receptor antagonist (Tolvaptan) and placebo in canine models of heart failure.[1][2]
Table 1: Hemodynamic Effects in Anesthetized Dogs with Tachypacing-Induced Heart Failure [1][2]
| Treatment Group | Cardiac Output (L/min) |
| This compound | 1.83 ± 0.31* |
| Tolvaptan | 1.46 ± 0.07 |
*P < 0.05 vs. Tolvaptan
Table 2: Hemodynamic Effects in Conscious Telemetric Dogs [1][2]
| Parameter | This compound (Change from Placebo) | Tolvaptan (Change from Placebo) |
| Cardiac Output (L/min) | +0.26 ± 0.17 (P = 0.0086) | No significant effect |
| Cardiac Index (L/min/m²) | +0.58 ± 0.39 (P = 0.009) | No significant effect |
| Total Peripheral Resistance (dyn·s/cm⁵) | -5348.6 ± 3601.3 (P < 0.0001) | No significant effect |
Experimental Protocols
Protocol 1: Hemodynamic Assessment in Anesthetized Canine Model of Heart Failure
This protocol is designed to evaluate the acute hemodynamic effects of this compound in a well-established large animal model of heart failure.
1. Animal Model:
-
Utilize a canine model of heart failure induced by chronic tachypacing (e.g., 28 days of rapid ventricular pacing).[4] This model recapitulates key neurohormonal activation seen in clinical heart failure.[4]
2. Anesthesia and Instrumentation:
-
Anesthetize the animals (e.g., with thiopental sodium and isoflurane).[1]
-
Mechanically ventilate the animals.[1]
-
Under sterile conditions, instrument the animal for hemodynamic monitoring:
-
Insert a fluid-filled sheath introducer into the femoral artery for continuous arterial blood pressure measurement.[4]
-
Introduce a Swan-Ganz catheter via an axillary vein to measure cardiac output (CO) by thermodilution.[4]
-
Place a 5F-microtip catheter in the left ventricle to assess left ventricular performance.[4]
-
3. Experimental Procedure:
-
Allow for a stabilization period after instrumentation.
-
Initiate a continuous intravenous (i.v.) infusion of arginine vasopressin (AVP) at a rate of 4 mU/kg/min to create a consistent pathophysiological state.[4]
-
After 20 minutes of AVP infusion, randomize animals to receive an i.v. bolus injection of either this compound, a comparator agent (e.g., Tolvaptan), or vehicle.[4]
-
Record all hemodynamic parameters continuously for a defined period (e.g., 20 minutes) after the bolus injection.[4]
4. Data Acquisition and Analysis:
-
Use a data acquisition system (e.g., Ponemah software) to record and analyze blood pressure, heart rate, cardiac output, and other derived parameters.[1][4]
-
Compare the changes in hemodynamic parameters between the different treatment groups.
Protocol 2: Hemodynamic Monitoring in Conscious Telemetric Canine Models
This protocol allows for the assessment of this compound's hemodynamic effects in conscious, freely moving animals, thereby avoiding the confounding effects of anesthesia.[5][6]
1. Animal Preparation and Telemetry Implantation:
-
Surgically implant telemetry sensors (e.g., Data Sciences International) for hemodynamic assessment.[1] This typically involves placing a catheter in an artery for blood pressure measurement.
-
Allow for a sufficient recovery period (e.g., one week) after surgery before starting the experiment.[1]
2. Non-Invasive Cardiac Output Monitoring:
-
Utilize a non-invasive cardiac output (CO) monitor (e.g., CHEETAH NICOM™) to measure cardiac output and other hemodynamic parameters.[1][4]
3. Experimental Procedure:
-
House the animals in a study environment that allows for telemetric data recording and non-invasive CO monitoring.
-
Administer oral doses of this compound, a comparator, or placebo. A washout period of at least one week should be implemented between different treatments in a crossover design.[1]
-
Initiate a continuous i.v. infusion of AVP at varying doses (e.g., 3, 10, and 30 ng/kg/min) to assess the ability of this compound to counteract AVP-induced hemodynamic changes.[4]
-
Record hemodynamic data continuously.
4. Data Acquisition and Analysis:
-
Analyze telemetric and non-invasive CO data using appropriate software (e.g., Ponemah).[1]
-
Average hemodynamic data over specific time intervals (e.g., between 13 and 15 minutes post-start of infusion for each AVP dose).[1]
-
Statistically compare the hemodynamic responses in the this compound-treated group to the placebo group using appropriate statistical tests like a repeated-measures one-way ANOVA.[1]
Considerations for In Vivo Hemodynamic Studies
-
Choice of Animal Model: The selection of the animal model (e.g., dog, rat) and the disease state (e.g., heart failure, hypertension) should align with the research question.[7][8]
-
Anesthesia: Anesthetics can significantly impact cardiovascular function.[7] Conscious animal models with telemetry are preferred to minimize these effects.[5][6][9]
-
Method of Cardiac Output Measurement: Various techniques are available, including thermodilution via Swan-Ganz catheter, pressure-volume loop analysis, and non-invasive methods.[4][7][10] The choice depends on the required accuracy, invasiveness, and whether acute or chronic measurements are needed.
-
Data Interpretation: It is crucial to consider the full hemodynamic profile, including changes in blood pressure, heart rate, cardiac output, and systemic vascular resistance, to fully understand the effects of this compound.
These protocols provide a framework for the in vivo evaluation of this compound's hemodynamic effects. Researchers should adapt these methods based on their specific experimental goals and available resources, ensuring all procedures are in accordance with national and institutional guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 10. transonic.com [transonic.com]
Application Notes and Protocols: Immunohistochemical Analysis of Vasopressin Receptor Occupancy by Pecavaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan (also known as BAY 1753011) is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of AVP, a hormone central to regulating water and solute homeostasis, blood pressure, and various neurological processes.[2][3] The V1a receptor is primarily located on vascular smooth muscle cells, hepatocytes, and platelets, while the V2 receptor is predominantly expressed in the renal collecting ducts.[3] By antagonizing both V1a and V2 receptors, this compound offers a potential therapeutic strategy for conditions characterized by fluid retention and increased vasopressin activity, such as heart failure.[1]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of vasopressin receptor occupancy by this compound in tissue samples. The methodology described herein allows for the visualization and semi-quantitative assessment of receptor engagement, a critical parameter in pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose-response studies during drug development.
Data Presentation: In Vitro Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinity and inhibitory concentration of this compound for human vasopressin V1a and V2 receptors. This data is crucial for understanding the drug's potency and selectivity.
| Parameter | Vasopressin V1a Receptor | Vasopressin V2 Receptor | Reference |
| Binding Affinity (Ki) | 0.5 nM | 0.6 nM | [1] |
| Inhibitory Concentration (IC50) | 1.8 nM | 0.9 nM | [2] |
Signaling Pathways of Vasopressin Receptors
Vasopressin V1a and V2 receptors are coupled to distinct G proteins and activate different intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor occupancy by this compound.
Caption: Vasopressin V1a and V2 receptor signaling pathways and the antagonistic action of this compound.
Experimental Protocols
Immunohistochemical Protocol for Vasopressin Receptor Occupancy
This protocol describes a competitive binding immunohistochemical method to semi-quantitatively assess the occupancy of vasopressin V1a or V2 receptors by this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The principle of this assay is that the binding of a labeled antibody to the receptor will be competitively inhibited by the presence of this compound bound to the same receptor.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody against V1a or V2 receptor (validated for IHC)
-
This compound solutions of varying concentrations
-
Biotinylated secondary antibody against the host species of the primary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Competitive Binding (this compound Incubation):
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Incubate sections with different concentrations of this compound (or vehicle control) for 1-2 hours at room temperature. This step allows this compound to occupy the vasopressin receptors.
-
-
Primary Antibody Incubation:
-
Without washing off the this compound solution, add the primary antibody against the V1a or V2 receptor at its optimal dilution.
-
Incubate overnight at 4°C in a humidified chamber. The primary antibody will compete with any remaining unbound this compound for receptor binding sites.
-
-
Detection:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Visualization:
-
Incubate sections with DAB substrate until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis and Interpretation:
The intensity of the DAB staining is inversely proportional to the receptor occupancy by this compound. A decrease in staining intensity in the presence of this compound, compared to the vehicle control, indicates receptor occupancy. Image analysis software can be used to quantify the staining intensity in different treatment groups, allowing for a semi-quantitative determination of an IC50 for receptor occupancy in situ.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunohistochemical analysis of vasopressin receptor occupancy.
Caption: Workflow for the immunohistochemical analysis of vasopressin receptor occupancy by this compound.
References
- 1. Immunohistochemical localization of V2 vasopressin receptor along the nephron and functional role of luminal V2 receptor in terminal inner medullary collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Pecavaptan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pecavaptan in human plasma. This compound is a dual vasopressin V1a/V2 receptor antagonist.[1][2] This method utilizes protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for pharmacokinetic studies in drug development. The method has been developed based on established bioanalytical principles for similar molecules and demonstrates excellent performance in terms of linearity, accuracy, and precision.
Introduction
This compound is an orally active dual antagonist of the vasopressin V1a and V2 receptors.[1] By blocking these receptors, this compound promotes aquaresis (free water excretion) and may offer therapeutic benefits in conditions such as heart failure by improving cardiac output and reducing fluid retention.[2][3] To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This LC-MS/MS method provides the necessary performance characteristics for the determination of this compound concentrations in a biological matrix.
Experimental Workflow
This compound Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Tolvaptan-d4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Zorbax XDB C18, 2.1 x 50 mm, 3.5 µm or equivalent.[4]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
LC Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
Note: Specific MRM transitions, cone voltages, and collision energies for this compound and the internal standard need to be optimized experimentally. For structurally similar compounds like Tolvaptan, a precursor ion of m/z 449.2 and a product ion of m/z 252.1 have been reported.[4][6]
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar bioanalytical LC-MS/MS assays.[4][6][7]
Calibration Curve
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| LQC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 85 - 115% | 85 - 115% |
| HQC | 400 | 85 - 115% | 85 - 115% |
Stability
| Stability Test | Condition | Duration | Result |
| Bench-top | Room Temperature | 8 hours | Stable |
| Freeze-thaw | -80°C to RT | 3 cycles | Stable |
| Long-term | -80°C | 90 days | Stable |
| Autosampler | 10°C | 24 hours | Stable |
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation allows for a simple and rapid workflow. The method is expected to meet the rigorous requirements for bioanalytical method validation as per regulatory guidelines and is well-suited for supporting pharmacokinetic assessments in clinical and preclinical studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of tolvaptan in rabbit plasma by LC–MS/MS: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Long-Term Pecavaptan Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] Unlike selective V2 receptor antagonists, which primarily promote aquaresis (electrolyte-free water excretion), this compound's balanced antagonism offers the potential for additional hemodynamic benefits through V1a receptor blockade, such as reducing vasoconstriction.[2][3][4] Preclinical and clinical studies have explored its utility in acute heart failure, demonstrating complex effects on congestion and renal function.[1][5] To fully characterize its therapeutic potential, long-term efficacy studies are essential.
These application notes provide a framework for designing long-term preclinical and clinical studies to evaluate the efficacy of this compound in relevant chronic conditions, including Chronic Heart Failure (CHF), Chronic Hyponatremia, and Autosomal Dominant Polycystic Kidney Disease (ADPKD).
This compound's Mechanism of Action
Arginine vasopressin mediates its effects through V1a and V2 receptors.[6][7] V1a receptor activation leads to vasoconstriction, while V2 receptor activation in the renal collecting ducts promotes water reabsorption.[8][9] In pathophysiological states like heart failure, elevated AVP contributes to both fluid overload and increased cardiac afterload.[3] this compound simultaneously blocks both pathways.
References
- 1. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Pecavaptan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Pecavaptan. The information herein is intended to guide researchers in developing suitable formulations for preclinical and research applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.00588 mg/mL[1].
Q2: What are the key physicochemical properties of this compound influencing its solubility?
A2: Key properties include:
-
LogP: 4 to 5.26[1], indicating high lipophilicity.
-
pKa: this compound has a strongly acidic pKa of 11.01 and a strongly basic pKa of 0.71[1]. This suggests that its solubility is unlikely to be significantly influenced by pH changes within the typical physiological range.
-
Molecular Weight: 543.33 g/mol [1].
Q3: Are there any known formulation strategies that have been used for this compound in preclinical studies?
A3: Yes, a preclinical study in a canine model utilized an intravenous formulation of this compound. The compound was dissolved in a cosolvent system consisting of 1% Dimethyl Sulfoxide (DMSO), 49.5% Polyethylene Glycol (PEG), and 49.5% Transcutol[2]. For oral administration in the same study, this compound was prepared as a solution in PEG 400 and administered in gelatin capsules.
Q4: Can findings from similar molecules be applied to this compound?
A4: Tolvaptan, another vasopressin V2 receptor antagonist, also exhibits poor water solubility. Research on Tolvaptan has successfully employed Self-Microemulsifying Drug Delivery Systems (SMEDDS) to enhance its solubility and oral bioavailability. These findings can serve as a valuable starting point for developing formulations for this compound, given the structural and mechanistic similarities between the two compounds.
Troubleshooting Guide: Poor this compound Solubility
This guide provides a systematic approach to troubleshooting and overcoming solubility challenges during your experiments.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound solubility.
pH Adjustment
-
Issue: this compound precipitates out of your aqueous buffer.
-
Troubleshooting:
-
Based on this compound's pKa values (acidic: 11.01, basic: 0.71)[1], significant solubility enhancement through pH modification within a biocompatible range (pH 4-8) is unlikely.
-
However, for in vitro assays where pH can be varied more widely, preliminary experiments at pH extremes may provide insights but are unlikely to be physiologically relevant.
-
Cosolvents
-
Issue: Inability to achieve the desired concentration of this compound in an aqueous vehicle.
-
Troubleshooting:
-
Introduce a water-miscible organic solvent to your aqueous solution.
-
Common cosolvents to consider include:
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Transcutol® HP
-
-
Starting Point: Based on a preclinical formulation, a mixture of PEG and Transcutol can be effective. A simple starting point for an oral formulation could be dissolving this compound in PEG 400. For a stock solution, DMSO is a powerful solvent, but its final concentration in cell-based assays should be kept low (typically <0.5%) to avoid toxicity.
-
Table 1: Solubility of Tolvaptan (a this compound analogue) in Various Cosolvents
| Cosolvent | Solubility (mg/g) |
| Transcutol® HP | 71.23 ± 0.62 |
| PEG 200 | 51.00 ± 0.75 |
| PEG 400 | 40.30 ± 0.74 |
Data for Tolvaptan is presented as a reference. Similar screening is recommended for this compound.
Surfactants (Micellar Solubilization)
-
Issue: Cosolvents alone are insufficient or undesirable for your experimental system.
-
Troubleshooting:
-
Utilize surfactants to form micelles that can encapsulate the lipophilic this compound molecule, increasing its apparent solubility in aqueous media.
-
Screen a panel of non-ionic surfactants, which are generally less disruptive to biological systems.
-
Starting Point: Polysorbates (Tween® 20, Tween® 80) and Cremophor® RH 40 are commonly used.
-
Table 2: Solubility of Tolvaptan in Various Surfactants
| Surfactant | Solubility (mg/g) |
| Tween 20 | 12.7 ± 0.24 |
| Tween 80 | 8.95 ± 0.51 |
| Cremophor RH 40 | 7.92 ± 0.44 |
Data for Tolvaptan is presented as a reference. Similar screening is recommended for this compound.
Cyclodextrin Complexation
-
Issue: Need for a stable, aqueous formulation with potentially improved bioavailability.
-
Troubleshooting:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.
-
Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their higher solubility and safety profiles compared to native β-cyclodextrin.
-
Advanced Formulations
-
Issue: Requirement for a more sophisticated formulation for in vivo studies, aiming for enhanced oral absorption.
-
Troubleshooting:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium. A successful SMEDDS formulation for Tolvaptan consisted of Capryol® 90 (oil), Tween 20 (surfactant), and Transcutol® HP (cosurfactant).
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous state, which has higher kinetic solubility than its crystalline form. This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Experimental Protocols
Protocol 1: Screening of Cosolvents for this compound Solubility Enhancement
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials.
-
Add a known volume of each selected cosolvent (e.g., PEG 400, Propylene Glycol, Transcutol® HP) to the vials.
-
Prepare aqueous solutions of the cosolvents at various concentrations (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v in water).
-
-
Equilibration:
-
Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
-
Data Interpretation:
-
Plot the solubility of this compound as a function of the cosolvent concentration to determine the optimal cosolvent and its concentration for your needs.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Dissolution of Reactants:
-
Dissolve a molar excess of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal and Lyophilization:
-
Remove the organic solvent using a rotary evaporator.
-
Freeze the resulting aqueous solution (e.g., at -80°C).
-
Lyophilize the frozen solution to obtain a dry powder of the this compound-cyclodextrin complex.
-
-
Characterization:
-
Determine the solubility of the complex in water.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
-
Signaling Pathway and Formulation Strategy
References
Technical Support Center: Addressing Off-target Effects of Dual Vasopressin Receptor Blockade
This technical support center is designed for researchers, scientists, and drug development professionals investigating dual vasopressin receptor blockade. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with dual vasopressin V1a/V2 receptor antagonists?
Dual vasopressin receptor antagonists can elicit several off-target effects due to the widespread distribution of vasopressin receptors and potential cross-reactivity with other receptors. Key off-target effects include:
-
Hypotension: This is primarily a result of V1a receptor blockade on vascular smooth muscle cells, which leads to vasodilation and a drop in blood pressure.
-
Excessive Aquaresis: While V2 receptor blockade is intended to induce water diuresis (aquaresis), excessive activity can lead to dehydration, electrolyte imbalances, and hemoconcentration.[1]
-
Hepatic Effects: Certain vasopressin antagonists have been linked to elevations in liver enzymes. The mechanisms are not always fully understood and can be specific to the compound's structure.
-
Oxytocin Receptor Cross-reactivity: Vasopressin and oxytocin receptors share significant structural homology.[2][3] Consequently, some dual vasopressin antagonists may bind to and modulate oxytocin receptors, potentially interfering with their physiological roles in social behavior and reproductive processes.[2][4]
Q2: How can I experimentally distinguish between V1a- and V2-mediated effects of my dual antagonist?
To dissect the individual contributions of V1a and V2 receptor blockade to the observed effects, a panel of selective agonists and antagonists should be used in your experimental models.
-
For V1a receptor-mediated effects: Use a selective V1a agonist like [Phe²,Ile³,Orn⁸]-Vasotocin and a selective V1a antagonist such as Relcovaptan.
-
For V2 receptor-mediated effects: Employ a selective V2 agonist, such as Desmopressin (dDAVP), and a selective V2 antagonist like Tolvaptan or Lixivaptan.
By comparing the cellular or physiological responses to your dual antagonist with those of these selective agents, you can more definitively attribute specific outcomes to the blockade of either the V1a or V2 receptor.
Q3: My dual antagonist demonstrates lower in vivo potency than predicted by in vitro assays. What are the potential reasons for this discrepancy?
Discrepancies between in vitro and in vivo efficacy are common in drug development and can be attributed to several factors:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism (e.g., by cytochrome P450 enzymes), or high plasma protein binding, all of which reduce the concentration of the free, active drug at the target receptors.
-
Pharmacodynamics (PD): The in vivo environment is more complex than in vitro systems. Compensatory physiological mechanisms, such as increased endogenous vasopressin release, can counteract the antagonist's effects.
-
Receptor Accessibility: The antagonist may not efficiently penetrate target tissues to reach the V1a and V2 receptors.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hypotension in Animal Models
-
Potential Cause: Potent V1a receptor blockade leading to excessive vasodilation.
-
Troubleshooting Steps:
-
Verify V1a Receptor Affinity: Conduct a competitive radioligand binding assay to confirm the binding affinity (Ki) of your compound for the V1a receptor.
-
In Vivo Dose-Response Study: Perform a dose-escalation study in a relevant animal model (e.g., rat) and monitor mean arterial pressure to establish a dose-response relationship for the hypotensive effect.
-
Assess Potential for V1a Selectivity: If hypotension is a significant issue, consider synthesizing analogs with reduced V1a affinity or increased V2 selectivity.
-
Monitor Plasma Drug Concentration: Measure the plasma concentration of your antagonist at the time of the hypotensive event to correlate exposure with the observed effect.
-
Issue 2: High Variability or Lack of a Clear Dose-Response in Aquaresis Studies
-
Potential Cause: Inconsistent animal hydration status, stress-induced hormonal changes, or issues with urine collection.
-
Troubleshooting Steps:
-
Standardize Animal Hydration: Acclimatize animals to metabolic cages and ensure controlled access to water for a defined period before dosing.
-
Minimize Stress: Handle animals minimally to avoid stress-induced release of endogenous hormones that can affect renal function.
-
Accurate Urine Collection: Ensure metabolic cages are functioning correctly to prevent urine loss or contamination. For acute studies, consider gentle bladder palpation at the end of the collection period.
-
Measure Urine Osmolality: In addition to volume, measuring urine osmolality provides a more direct assessment of water excretion versus solute excretion.
-
Confirm V2 Receptor Occupancy: If possible, perform ex vivo receptor binding studies on kidney tissue from treated animals to confirm target engagement.
-
Quantitative Data Presentation
Table 1: Binding Affinities (Kᵢ, nM) of Selected Vasopressin Receptor Ligands
| Compound | V1a Receptor | V2 Receptor | Oxytocin Receptor | Receptor Selectivity |
| Arginine Vasopressin (AVP) (endogenous agonist) | ~1.5 | ~1.0 | ~10 | Non-selective |
| Tolvaptan (selective V2 antagonist) | 140 | 1.3 | >10,000 | V2 selective |
| Relcovaptan (selective V1a antagonist) | 0.5 | 380 | 180 | V1a selective |
| Conivaptan (dual V1a/V2 antagonist) | 4.0 | 2.0 | 95 | V1a/V2 dual |
| Lixivaptan (selective V2 antagonist) | 1150 | 2.3 | >10,000 | V2 selective |
| Manning Compound (V1a antagonist) | 6.87 | - | 213.8 | V1a selective[2][3][4] |
| Your Compound | Enter Data | Enter Data | Enter Data | Calculate |
Data compiled from multiple sources and should be considered approximate. Kᵢ values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for vasopressin receptors.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human V1a, V2, or oxytocin receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin).
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vivo Aquaresis Assay in Rats
This protocol assesses the diuretic and aquaretic effects of a vasopressin antagonist in rats.
-
Animal Acclimatization and Preparation:
-
House male Sprague-Dawley rats (250-300g) in individual metabolic cages for at least 3 days to acclimatize.
-
Provide standard chow and free access to water.
-
On the day of the experiment, withhold food but continue to provide water ad libitum.
-
-
Dosing and Urine Collection:
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Immediately after dosing, place the animals back into the metabolic cages.
-
Collect urine at predetermined intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).[5]
-
-
Sample Analysis:
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of the urine samples using an osmometer.
-
Optionally, analyze urine for electrolyte concentrations (Na⁺, K⁺) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the cumulative urine output and average urine osmolality for each treatment group.
-
Compare the results from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A significant increase in urine volume accompanied by a decrease in urine osmolality is indicative of an aquaretic effect.
-
Mandatory Visualizations
Caption: Canonical signaling pathways for vasopressin V1a and V2 receptors.
Caption: A logical workflow for evaluating dual vasopressin receptor antagonists.
References
- 1. Aquaretic and hormonal effects of a vasopressin V(2) receptor antagonist after acute and long-term treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable diuretic responses to Pecavaptan in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pecavaptan in animal studies. The information is designed to help interpret variable diuretic responses and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected diuretic response to this compound in our canine model of heart failure. What are the potential causes?
A1: A diminished diuretic response to this compound in a canine heart failure model can be multifactorial. Consider the following factors:
-
Severity of Heart Failure: The progression and severity of tachypacing-induced heart failure can vary between animals. Severe cardiac compromise can lead to reduced renal blood flow, limiting the delivery of the drug to its site of action in the kidneys and blunting the diuretic effect.[1][2]
-
Neurohormonal Activation: Heart failure is associated with the activation of the renin-angiotensin-aldosterone system (RAAS), which promotes sodium and water retention.[3] This can counteract the aquaretic effect of this compound.
-
Hydration Status: The baseline hydration and electrolyte levels of the animal can significantly influence the diuretic response. Dehydrated animals may exhibit a less pronounced diuretic effect.
-
Anesthesia: If the experiment is conducted under anesthesia, the anesthetic agents used can independently affect cardiovascular and renal function, potentially confounding the diuretic response to this compound.[4]
Q2: Can we expect the same pharmacokinetic and pharmacodynamic profile of this compound in rats and dogs?
A2: Not necessarily. There are known species-specific differences in drug metabolism and absorption that can affect the pharmacokinetic profile of this compound. For instance, studies have shown significant differences in the oral bioavailability of compounds between rats and dogs.[5] While in vitro studies have shown that this compound has a similar selectivity profile for human and dog vasopressin receptors, there can be differences in receptor subtypes and their distribution between species, potentially leading to varied pharmacodynamic responses.[4][6][7] It is crucial to perform pharmacokinetic studies in the specific species being used to determine the appropriate dosing regimen.
Q3: We are using a rat model of hyponatremia. What is the best way to induce a consistent state of hyponatremia before administering this compound?
A3: A reliable method for inducing hyponatremia in rats is through the continuous subcutaneous infusion of desmopressin (dDAVP), a synthetic analog of vasopressin, in combination with a liquid diet.[8] This method allows for the development of hyponatremia with minimal morbidity and mortality.[8] It is important to monitor serum sodium levels to ensure a consistent level of hyponatremia is achieved before initiating treatment with this compound.
Q4: How does the dual V1a/V2 receptor antagonism of this compound theoretically lead to a different diuretic response compared to a selective V2 receptor antagonist like Tolvaptan?
A4: While the V2 receptor antagonism is primarily responsible for the aquaretic (water excretion) effect, the concurrent blockade of the V1a receptor by this compound can have additional hemodynamic effects.[4][9] V1a receptors are found on vascular smooth muscle, and their blockade can lead to vasodilation, reducing afterload and potentially improving cardiac output.[4][9] In heart failure models where vasopressin levels are high, this V1a blockade can counteract the vasoconstrictive effects of vasopressin.[4] This improved hemodynamic profile may indirectly enhance renal function and the overall diuretic response compared to a selective V2 antagonist, which could lead to unopposed V1a receptor stimulation.[9][10]
Q5: Are there any known drug interactions with this compound that could affect its diuretic efficacy in animal studies?
A5: While specific drug interaction studies for this compound in animal models are not extensively published, interactions are theoretically possible. Co-administration with loop diuretics, for example, could lead to a more pronounced diuretic and natriuretic effect.[3] It is also important to consider the potential for interactions with other drugs that may be used in the experimental model, such as anesthetics or analgesics, which can affect renal and cardiovascular function.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in urine output between animals in the same treatment group. | 1. Inconsistent severity of the disease model (e.g., heart failure).2. Differences in baseline hydration status.3. Inaccurate urine collection. | 1. Ensure consistent induction of the disease model and stratify animals based on disease severity markers before treatment.2. Acclimatize animals and ensure consistent access to water before the experiment. Monitor baseline hydration status.3. For accurate urine output measurement, consider using metabolic cages or bladder catheterization.[4] |
| No significant difference in diuresis between this compound and placebo groups. | 1. Inappropriate dosage.2. Insufficient vasopressin stimulation in the model.3. Species-specific insensitivity. | 1. Conduct a dose-ranging study to determine the optimal dose for the specific animal model and species.2. In some models, exogenous vasopressin or desmopressin infusion may be necessary to create a state of antidiuresis against which this compound can act.[4][8]3. Verify the binding affinity and functional antagonism of this compound on the vasopressin receptors of the species being studied. |
| Unexpected changes in blood pressure or heart rate following this compound administration. | 1. Hemodynamic effects of V1a receptor blockade.2. Interaction with anesthetic agents. | 1. This is an expected pharmacodynamic effect of this compound due to its V1a antagonism, especially in models with high vasopressin levels. Monitor hemodynamic parameters closely.[4][9]2. If using anesthesia, select agents with minimal cardiovascular effects and ensure a stable plane of anesthesia. |
| Development of hypernatremia in treated animals. | 1. Excessive free water loss without adequate water intake.2. Overly aggressive dosing. | 1. Ensure animals have free access to drinking water throughout the experiment.2. Reduce the dose of this compound or the frequency of administration. Monitor serum sodium levels regularly. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound and Tolvaptan
| Species | Receptor | This compound IC50 (nM) | Tolvaptan IC50 (nM) |
| Human | V1a | 2.6 | 1300 |
| V2 | 1.3 | 1.4 | |
| Dog | V1a | 4.1 | 1400 |
| V2 | 1.3 | 1.1 | |
| Data compiled from publicly available research.[11] |
Table 2: Hemodynamic and Diuretic Effects of this compound vs. Tolvaptan in a Canine Heart Failure Model
| Parameter | This compound | Tolvaptan |
| Change in Cardiac Output (L/min) | +0.26 ± 0.17 | No significant effect |
| Change in Total Peripheral Resistance (dyn*s/cm⁵) | -5348.6 ± 3601.3 | No significant effect |
| Urine Output | No significant difference | No significant difference |
| Data represents changes from baseline in conscious telemetric dogs with heart failure.[9][11] |
Experimental Protocols
Protocol 1: Tachypacing-Induced Heart Failure in a Canine Model
This protocol is adapted from established methods for inducing a highly reproducible model of congestive heart failure in dogs.[1][2][4]
1. Animal Selection and Preparation:
- Select healthy adult mongrel dogs of either sex.
- Verify normal cardiac function via echocardiography.[12]
- Acclimatize animals to the laboratory environment.
2. Pacemaker Implantation:
- Anesthetize the dog using an appropriate anesthetic regimen (e.g., initial thiopental sodium followed by isoflurane maintenance).[4]
- Under sterile surgical conditions, implant a pacemaker lead into the right ventricular apex via the jugular vein.
- Connect the lead to a pacemaker generator, which is implanted in a subcutaneous pocket in the neck or flank.
3. Pacing Protocol:
- Allow a recovery period of at least one week after surgery.
- Initiate rapid ventricular pacing at a rate of 230-250 beats per minute.[13]
- Continue pacing for 3-5 weeks to induce heart failure.[1][2] The duration may be adjusted based on the desired severity of heart failure.
- Monitor the development of heart failure through regular echocardiographic examinations, assessing parameters such as left ventricular ejection fraction and end-diastolic pressure.[2]
4. Experimental Procedure:
- Once the desired level of heart failure is achieved, the animal is ready for the experimental administration of this compound.
- For acute studies, the animal may be anesthetized and instrumented for hemodynamic monitoring.[4] For chronic studies, conscious animals with telemetry implants can be used.[4]
Protocol 2: Desmopressin-Induced Hyponatremia in a Rat Model
This protocol is based on a method to induce a stable state of hyponatremia in rats.[8]
1. Animal Selection and Housing:
- Use adult Sprague-Dawley rats.
- House animals individually in metabolic cages to allow for accurate measurement of food and water intake and urine output.
2. Diet and Desmopressin Administration:
- Provide a liquid diet to ensure consistent fluid and electrolyte intake.
- Implant a subcutaneous osmotic minipump for the continuous infusion of desmopressin (dDAVP) at a rate of 5 ng/hour.[8]
3. Induction and Monitoring of Hyponatremia:
- Continue the dDAVP infusion and liquid diet for several days.
- Monitor serum sodium concentrations daily by collecting blood samples from the tail vein.
- A stable state of hyponatremia (e.g., serum sodium between 105-115 mmol/L) is typically achieved within a few days.[8]
4. Experimental Procedure:
- Once consistent hyponatremia is established, the rats are ready for the administration of this compound to assess its aquaretic and sodium-correcting effects.
Mandatory Visualizations
References
- 1. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 2. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward quantification of loop diuretic responsiveness for congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in size discrimination in the paracellular pathway reflected by oral bioavailability of poly(ethylene glycol) and D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of postsynaptic alpha2-adrenoceptors of the dog mesenteric and rat femoral veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Heart failure canine model [bio-protocol.org]
- 13. Induction and maintenance of an experimental model of severe cardiomyopathy with a novel protocol of rapid ventricular pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pecavaptan Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pecavaptan. The information provided is intended to help optimize dosage and minimize adverse effects during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Increased Signs of Congestion (e.g., Edema, Ascites) Observed Post-Dosage
-
Possible Cause: In clinical trials involving patients with acute heart failure, this compound was observed to cause a numerical increase in adverse events related to congestion, including hospitalization for heart failure.[1] This may seem counterintuitive for a V2 receptor antagonist, which is expected to promote aquaresis. The dual V1a/V2 receptor antagonism of this compound may lead to complex hemodynamic effects that, in some contexts, could contribute to fluid shifts and signs of congestion.[1]
-
Troubleshooting Steps:
-
Review Dosing of Concomitant Diuretics: The AVANTI clinical trial suggested that future studies may require optimization of background diuretic dosing when using this compound.[1] If your experimental model involves the use of diuretics, consider adjusting the diuretic dose or timing in relation to this compound administration.
-
Monitor Fluid Balance and Body Weight Closely: Implement rigorous monitoring of fluid intake, urine output, and daily body weight to accurately assess the net effect of this compound on fluid status.
-
Assess Cardiovascular Parameters: In preclinical canine models, this compound was shown to impact cardiac output and total peripheral resistance.[2] Continuous monitoring of hemodynamic parameters such as blood pressure, heart rate, and cardiac output can provide insights into the cardiovascular effects of the drug in your specific model.
-
Dose De-escalation: If signs of congestion persist or worsen, consider a dose de-escalation of this compound in a subset of animals to evaluate for a dose-dependent effect.
-
Issue 2: Unexpected Changes in Serum Sodium Levels (Hypernatremia or Worsening Hyponatremia)
-
Possible Cause: As a vasopressin V2 receptor antagonist, this compound's primary mechanism of action is to increase free water excretion, which is expected to raise serum sodium concentrations. However, the overall effect on sodium balance can be influenced by the underlying pathophysiology of the animal model and compensatory mechanisms.
-
Troubleshooting Steps:
-
Establish a Detailed Monitoring Schedule: Implement frequent monitoring of serum sodium and other electrolytes, particularly during the initial phase of dosing and after any dose adjustments.
-
Ensure Access to Free Water: Animals should have ad libitum access to drinking water to allow for self-regulation of hydration status in response to the aquaretic effect of this compound.
-
Evaluate Renal Function: Monitor renal function parameters such as serum creatinine and blood urea nitrogen (BUN) to rule out any confounding effects on kidney function that may impact electrolyte balance.
-
Review Experimental Diet: Ensure the sodium content of the animal's diet is standardized and appropriate for the study, as variations in sodium intake can influence the effects of this compound on serum sodium levels.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: A definitive starting dose for all in vivo models has not been established. However, preclinical studies in canine models of heart failure have used intravenous doses in the range of 0.01 to 0.3 mg/kg. For oral administration, the AVANTI clinical trial in humans used a fixed dose of 30 mg/day. It is crucial to conduct a dose-ranging study in your specific animal model to determine the optimal dose that achieves the desired pharmacological effect with minimal adverse events.
Q2: What are the most critical parameters to monitor during in vivo studies with this compound?
A2: Based on the known mechanism of action and clinical trial data, the most critical parameters to monitor include:
-
Fluid Balance: Daily fluid intake and urine output.
-
Body Weight: Daily measurements to track changes in fluid status.
-
Serum Electrolytes: Frequent monitoring of sodium, potassium, and chloride.
-
Renal Function: Regular assessment of serum creatinine and BUN.
-
Cardiovascular Parameters: Continuous or frequent monitoring of blood pressure, heart rate, and, if possible, cardiac output.
-
Clinical Signs: Daily observation for signs of congestion (e.g., edema, ascites, respiratory distress) or dehydration.
Q3: Are there any known drug interactions to be aware of when using this compound in vivo?
A3: While specific in vivo drug interaction studies with this compound are not extensively published, caution should be exercised when co-administering other drugs that affect fluid and electrolyte balance, such as diuretics and agents acting on the renin-angiotensin-aldosterone system. As noted in the AVANTI trial, the dosage of concomitant diuretics may need to be adjusted.
Data Presentation
Table 1: Summary of Adverse Events of Interest from the AVANTI Trial (this compound 30 mg/day)
| Adverse Event Category | This compound Group | Placebo Group |
| Congestion-related events (including heart failure hospitalization) | Numerically higher | Lower than this compound group |
Note: Specific percentages for adverse events from the AVANTI trial are not yet publicly available in a detailed tabular format. The trial results state a "numerically higher" incidence in the this compound groups.[1]
Experimental Protocols
Protocol: In Vivo Assessment of this compound in a Canine Model of Heart Failure
This protocol is a synthesized example based on methodologies from preclinical studies of vasopressin V2 receptor antagonists. Researchers should adapt this protocol to their specific experimental needs and institutional guidelines.
1. Animal Model:
-
Induce heart failure in adult male beagle dogs via tachypacing.
2. Drug Preparation and Administration:
-
Prepare this compound for intravenous administration by dissolving in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, followed by dilution).
-
Administer this compound as an intravenous bolus or a continuous infusion at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).
3. Monitoring and Data Collection:
-
Hemodynamic Monitoring:
-
Surgically implant telemetry devices for continuous monitoring of blood pressure, heart rate, and cardiac output.
-
-
Fluid Balance and Renal Function:
-
House animals in metabolic cages for accurate collection of urine.
-
Measure urine volume and collect samples for analysis of electrolytes and osmolality at baseline and at regular intervals post-dosing.
-
Collect blood samples at baseline and at specified time points post-dosing for measurement of serum electrolytes, creatinine, and BUN.
-
-
Clinical Observations:
-
Perform daily clinical examinations, including assessment for signs of congestion or dehydration.
-
Monitor body weight daily.
-
4. Data Analysis:
-
Analyze changes in hemodynamic parameters, urine output, and serum electrolytes from baseline and compare between dose groups and a vehicle control group using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual antagonism of V1a and V2 receptors.
Caption: Workflow for addressing congestion during this compound studies.
Caption: A three-phase workflow for in vivo this compound experiments.
References
Improving the translational value of preclinical Pecavaptan studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation, thereby improving the translational value of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual antagonist of the vasopressin V1a and V2 receptors.[1] By blocking the V2 receptor in the renal collecting ducts, it promotes aquaresis, the excretion of free water without significant electrolyte loss.[2] Antagonism of the V1a receptor, located on vascular smooth muscle cells, counteracts the vasoconstrictive effects of vasopressin.[3] This dual action is intended to offer both decongestive and hemodynamic benefits in conditions like heart failure.[1]
Q2: What are the key differences between this compound and a selective V2 receptor antagonist like Tolvaptan in preclinical models?
A2: While both this compound and Tolvaptan induce aquaresis by blocking the V2 receptor, this compound's additional V1a receptor antagonism leads to distinct hemodynamic effects. In a canine model of heart failure, this compound was shown to counteract the vasopressin-induced increase in afterload and decrease in cardiac output, effects not observed with Tolvaptan.[4] Specifically, this compound significantly increased cardiac output and cardiac index, and decreased total peripheral resistance, whereas Tolvaptan had no significant effect on these hemodynamic parameters.[1]
Q3: What are the established preclinical models for evaluating the efficacy of this compound?
A3: The tachypacing-induced heart failure model in dogs is a well-established and clinically relevant model for evaluating the cardiovascular effects of this compound.[1][4] This model effectively mimics the pathophysiology of dilated cardiomyopathy.[4] Additionally, conscious telemetric dogs are used to monitor hemodynamic parameters non-invasively.[1]
Q4: What are the potential translational challenges when moving from preclinical this compound studies to clinical trials?
A4: A key challenge in translating the effects of vasopressin receptor antagonists is that while preclinical studies may show promising hemodynamic and aquaretic effects, these may not always translate to long-term clinical benefits, such as reduced mortality, in human trials.[1][3] For dual V1a/V2 antagonists like this compound, it is crucial to carefully characterize the balance of V1a and V2 blockade and its impact on various physiological systems. Unopposed V1a receptor activation with selective V2 antagonists has been suggested as a potential reason for the lack of long-term mortality benefit in some heart failure studies.[1] Therefore, preclinical studies should meticulously evaluate the integrated physiological response to dual receptor blockade.
Troubleshooting Guides
Issue 1: Inconsistent aquaretic response in animal models.
-
Possible Cause 1: Inadequate Vasopressin Tone: The aquaretic effect of this compound is dependent on the level of circulating arginine vasopressin (AVP). If the animal model does not have a sufficiently high AVP tone, the effect of V2 receptor blockade may be minimal.
-
Possible Cause 2: Dehydration: If the animals are dehydrated, the drive for water reabsorption will be high, potentially masking the aquaretic effect.
-
Troubleshooting Tip: Ensure animals are adequately hydrated before and during the experiment. Monitor hydration status through standard parameters like body weight, urine output, and hematocrit.
-
-
Possible Cause 3: Inappropriate Dose: The dose of this compound may be insufficient to achieve adequate V2 receptor blockade.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for achieving a consistent aquaretic effect in your specific model.
-
Issue 2: Unexpected hemodynamic effects.
-
Possible Cause 1: Anesthesia: Anesthetics can significantly impact cardiovascular parameters and may confound the hemodynamic effects of this compound.
-
Troubleshooting Tip: Whenever possible, use conscious telemetric models to assess hemodynamic parameters without the influence of anesthesia.[1] If anesthesia is necessary, choose an anesthetic regimen with minimal cardiovascular depression and ensure consistent use across all experimental groups.
-
-
Possible Cause 2: Volume Status: The hemodynamic response to V1a receptor blockade can be influenced by the animal's volume status.
-
Troubleshooting Tip: Carefully monitor and control the fluid balance of the animals throughout the experiment. In heart failure models, the degree of fluid overload can impact the observed hemodynamic changes.
-
Issue 3: Difficulty in translating preclinical hemodynamic findings to clinical outcomes.
-
Possible Cause: Species-specific differences in receptor pharmacology: While the selectivity profile of this compound for human and dog vasopressin receptors is similar, subtle differences may exist that could influence the translational predictability.[4]
-
Troubleshooting Tip: Acknowledge potential species differences in data interpretation. Complement in vivo studies with in vitro assays using both human and the preclinical species' receptors to better understand any pharmacological discrepancies.[5]
-
-
Possible Cause: Acute vs. Chronic Dosing: Preclinical studies often focus on acute effects, while clinical efficacy may depend on long-term administration.
-
Troubleshooting Tip: Design preclinical studies that include both acute and chronic dosing regimens to better predict the long-term effects and potential for tachyphylaxis or other adaptive responses.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinity (IC50) of this compound and Tolvaptan [6]
| Compound | Receptor | Species | IC50 (nM) | Selectivity (V2:V1a) |
| This compound | V1a | Human | 1.8 | 2:1 |
| V2 | Human | 0.9 | ||
| V1a | Dog | 3.1 | 3:1 | |
| V2 | Dog | 1.0 | ||
| Tolvaptan | V1a | Human | 1300 | 19:1 |
| V2 | Human | 68 | ||
| V1a | Dog | 1000 | 10:1 | |
| V2 | Dog | 100 |
Table 2: Hemodynamic Effects of this compound vs. Tolvaptan in Anesthetized Dogs with Tachypacing-Induced Heart Failure [1]
| Parameter | Treatment | Baseline | Post-treatment | p-value |
| Cardiac Output (L/min) | This compound | 1.63 ± 0.25 | 1.83 ± 0.31 | < 0.05 |
| Tolvaptan | 1.53 ± 0.12 | 1.46 ± 0.07 | ns | |
| Total Peripheral Resistance (dyn·s/cm⁵) | This compound | 6056 ± 1045 | 5243 ± 987 | < 0.05 |
| Tolvaptan | 5987 ± 876 | 6345 ± 1023 | ns |
Table 3: Hemodynamic Effects of this compound in Conscious Telemetric Dogs [1]
| Parameter | Placebo | This compound | p-value vs. Placebo |
| Change in Cardiac Output (L/min) | -0.05 ± 0.12 | +0.26 ± 0.17 | 0.0086 |
| Change in Cardiac Index (L/min/m²) | -0.11 ± 0.26 | +0.58 ± 0.39 | 0.009 |
| Change in Total Peripheral Resistance (dyn·s/cm⁵) | +876 ± 2456 | -5348.6 ± 3601.3 | < 0.0001 |
Experimental Protocols
1. Tachypacing-Induced Heart Failure in Dogs
-
Objective: To create a reproducible model of dilated cardiomyopathy.
-
Methodology:
-
Surgically implant a pacemaker in healthy adult mongrel dogs.
-
After a recovery period, initiate rapid ventricular pacing at a rate of 240 beats per minute for 3-4 weeks.
-
Monitor the development of heart failure through regular echocardiography and assessment of clinical signs (e.g., ascites, lethargy).
-
Heart failure is typically characterized by a significant reduction in left ventricular ejection fraction and an increase in left ventricular end-diastolic pressure.[4]
-
2. Assessment of Aquaretic Effects
-
Objective: To quantify the free water excretion induced by this compound.
-
Methodology:
-
House animals in metabolic cages to allow for accurate collection of urine.
-
Provide a controlled amount of water to the animals before and during the experiment.
-
Administer this compound or vehicle control.
-
Collect urine at regular intervals (e.g., every 2 hours) for a specified period (e.g., 8-24 hours).
-
Measure urine volume, osmolality, and electrolyte concentrations (sodium, potassium).
-
Calculate free water clearance to determine the aquaretic effect.
-
3. In Vitro Vasopressin Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for V1a and V2 receptors.
-
Methodology:
-
Use cell lines stably expressing either the human or canine V1a or V2 receptor.
-
Perform a competitive binding assay using a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).
-
Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the concentration of this compound that inhibits 50% of the specific binding (IC50).[5]
-
Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Preclinical this compound Studies.
Caption: Troubleshooting Flowchart for Aquaretic Response.
References
- 1. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ccjm.org [ccjm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating confounding factors in Pecavaptan clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing clinical trials for Pecavaptan, a dual vasopressin V1a/V2 receptor antagonist. The focus is on mitigating confounding factors to ensure robust and reliable trial outcomes.
Frequently Asked Questions (FAQs)
| Question | Brief Answer |
| What is this compound and what is its mechanism of action? | This compound is an investigational drug that blocks both the V1a and V2 vasopressin receptors. This dual action is intended to promote free water excretion (aquaresis) to treat hyponatremia and also to counter the negative cardiovascular effects of vasopressin.[1][2] |
| What are the primary confounding factors in this compound clinical trials? | The main confounding factors include the diverse underlying causes of hyponatremia, concurrent use of diuretics, variability in patient fluid intake, and the presence of multiple comorbidities, particularly in the heart failure population. |
| Why is the etiology of hyponatremia a critical confounding factor? | The effectiveness of this compound may differ depending on the cause of hyponatremia (e.g., hypervolemic, euvolemic). Not accounting for the specific etiology can lead to variability in treatment response and obscure the true effect of the drug. |
| How can we standardize the assessment of hyponatremia etiology? | A standardized diagnostic protocol should be implemented at baseline for all participants. This includes measurement of serum and urine osmolality, and urine sodium concentration to differentiate between different types of hyponatremia.[3] |
| What is the recommended approach for managing concurrent diuretic use? | The trial protocol should clearly define allowable and prohibited diuretics. A washout period for non-essential diuretics before randomization should be considered. If diuretics are deemed medically necessary, the type and dose should be standardized as much as possible and recorded meticulously for subgroup analysis. |
| How can fluid intake be managed to minimize it as a confounder? | While strict fluid restriction can be challenging to enforce, providing standardized hydration advice and monitoring fluid intake through patient diaries can help. In some cases, a run-in period with standardized fluid intake can be implemented. |
| What statistical methods are recommended for adjusting for baseline comorbidities? | Covariate adjustment using methods like Analysis of Covariance (ANCOVA) for continuous outcomes and logistic regression for binary outcomes should be pre-specified in the statistical analysis plan. This allows for the adjustment of the treatment effect for known prognostic factors. |
Troubleshooting Guides
Issue: High variability in patient response to this compound.
Possible Cause: Undiagnosed differences in the underlying etiology of hyponatremia among trial participants.
Troubleshooting Steps:
-
Implement a Standardized Diagnostic Workflow: At screening, all patients should undergo a rigorous diagnostic evaluation to classify their hyponatremia.
-
Stratify Randomization: Consider stratifying randomization based on the etiology of hyponatremia (e.g., hypervolemic vs. euvolemic) to ensure a balanced distribution between treatment arms.
-
Subgroup Analysis: Pre-specify subgroup analyses in the statistical plan to evaluate the efficacy of this compound in different etiological subtypes of hyponatremia.
Issue: Unexpected interactions or attenuated effects of this compound.
Possible Cause: Concomitant use of diuretics with varying mechanisms of action.
Troubleshooting Steps:
-
Standardize Diuretic Regimen: If ethically and medically feasible, standardize the type and dose of diuretics for all participants requiring them.
-
Document All Concomitant Medications: Meticulously record all medications, including diuretics, that participants are taking at baseline and throughout the trial.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sub-study: Consider a PK/PD sub-study to formally assess the interaction between this compound and commonly used diuretics.
Issue: Difficulty in interpreting efficacy data related to fluid balance.
Possible Cause: Uncontrolled and highly variable fluid intake among participants.
Troubleshooting Steps:
-
Standardized Fluid Intake Protocol: Provide all participants with clear guidelines on daily fluid intake.
-
Patient Education and Monitoring: Educate participants on the importance of adhering to fluid intake recommendations and use fluid diaries to monitor compliance.
-
Baseline Fluid Status Assessment: Thoroughly assess and document the baseline fluid status of each participant.
Data Presentation
Table 1: Prevalence of Comorbidities in Patients with Heart Failure and Hyponatremia
| Comorbidity | Prevalence (%) | Potential Impact on this compound Trials |
| Hypertension | 68.2% | May influence hemodynamic responses to V1a receptor blockade. |
| Diabetes Mellitus | 40.8% | Can independently affect renal function and fluid balance.[4] |
| Chronic Kidney Disease | 23.7% | May alter the pharmacokinetics and pharmacodynamics of this compound.[4] |
| Coronary Artery Disease | 43% | A common underlying cause of heart failure, influencing overall prognosis.[4] |
| Atrial Fibrillation | ~25% | Can impact cardiac hemodynamics and response to treatment. |
Note: Prevalence data is synthesized from multiple sources and may vary depending on the specific patient population.
Experimental Protocols
Protocol 1: Standardized Assessment of Hyponatremia Etiology
-
Initial Assessment:
-
Measure serum sodium, serum osmolality, urine osmolality, and urine sodium concentration on a spot urine sample.
-
-
Classification of Hyponatremia:
-
Hypotonic Hyponatremia: Serum osmolality < 275 mOsm/kg.
-
Isotonic Hyponatremia: Serum osmolality 275-295 mOsm/kg.
-
Hypertonic Hyponatremia: Serum osmolality > 295 mOsm/kg.
-
-
Differentiation of Hypotonic Hyponatremia:
-
If Urine Osmolality ≤ 100 mOsm/kg: Suggests primary polydipsia or low solute intake.
-
If Urine Osmolality > 100 mOsm/kg:
-
Urine Sodium < 30 mmol/L: Suggests effective arterial blood volume depletion (e.g., heart failure with reduced cardiac output, true volume depletion).
-
Urine Sodium > 30 mmol/L:
-
Assess Extracellular Fluid Volume:
-
Hypovolemic: Consider renal salt wasting (e.g., diuretic use, adrenal insufficiency).
-
Euvolemic: Consider Syndrome of Inappropriate Antidiuretic Hormone (SIADH), hypothyroidism, or glucocorticoid deficiency.
-
Hypervolemic: Consider advanced heart failure, cirrhosis, or nephrotic syndrome.
-
-
-
-
-
Additional Diagnostic Tests (as clinically indicated):
-
Thyroid stimulating hormone (TSH) and free T4 to rule out hypothyroidism.
-
Morning cortisol to rule out adrenal insufficiency.
-
Further imaging or specific tests based on clinical suspicion for the cause of SIADH.
-
Protocol 2: Management of Concurrent Diuretic Use
-
Screening and Washout:
-
At the screening visit, record a detailed history of all diuretic use.
-
For patients on non-essential diuretics, a washout period of at least 5 half-lives of the specific diuretic should be implemented before randomization.
-
-
Standardization of Medically Necessary Diuretics:
-
If a diuretic is deemed medically essential, the protocol should specify a preferred diuretic (e.g., a loop diuretic) and a standardized starting dose and titration schedule.
-
-
Prohibited Diuretics:
-
The protocol should list any diuretics that are prohibited during the trial due to potential for significant interaction with this compound's mechanism of action (e.g., thiazide diuretics which can independently cause hyponatremia).
-
-
Data Collection and Analysis:
-
Record all diuretic use, including type, dose, and frequency, at every study visit.
-
The statistical analysis plan should pre-specify subgroup analyses to evaluate the effect of this compound in patients with and without concurrent diuretic use.
-
Visualizations
Caption: this compound's dual blockade of V1a and V2 vasopressin receptors.
Caption: Workflow for mitigating confounding factors in a this compound clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyponatremia: A practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
Validation & Comparative
Pecavaptan versus Tolvaptan: a comparative analysis of V2 receptor antagonism
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of Pecavaptan and Tolvaptan, two prominent antagonists of the vasopressin V2 receptor. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Introduction
Vasopressin V2 receptor antagonists, or "vaptans," represent a significant class of drugs primarily used for the treatment of euvolemic and hypervolemic hyponatremia. By blocking the V2 receptor in the renal collecting ducts, these agents inhibit the action of arginine vasopressin (AVP), leading to increased free water excretion (aquaresis) and a subsequent rise in serum sodium concentration. This guide focuses on a comparative analysis of Tolvaptan, a selective V2 receptor antagonist, and this compound, a dual V1a/V2 receptor antagonist.
Mechanism of Action: V2 Receptor Antagonism
Both this compound and Tolvaptan exert their primary therapeutic effect through competitive antagonism of the V2 receptor. The binding of AVP to the V2 receptor initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption. By blocking this interaction, vaptans prevent this cascade, leading to a decrease in water permeability and an increase in free water clearance.
Caption: V2 Receptor Signaling Pathway and Point of Antagonism.
Comparative Quantitative Data
The following tables summarize the key quantitative data for this compound and Tolvaptan, focusing on their in vitro receptor binding affinities and selectivity.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Human V1a Receptor Ki (nM) | Human V2 Receptor Ki (nM) | Reference |
| This compound | 0.5 | 0.6 | [1] |
| Tolvaptan | - | - |
Note: Specific Ki values for Tolvaptan were not available in the reviewed literature; however, its high selectivity for the V2 receptor is well-established.
Table 2: In Vitro Functional Antagonism (IC50)
| Compound | Human V1a Receptor IC50 (nM) | Human V2 Receptor IC50 (nM) | V2:V1a Selectivity Ratio (Human) | Reference |
| This compound | 1.0 | 0.5 | 2:1 | [2] |
| Tolvaptan | 57 | 3.0 | 19:1 | [2][3] |
These data indicate that while both compounds are potent antagonists of the V2 receptor, Tolvaptan exhibits significantly higher selectivity for the V2 receptor over the V1a receptor compared to this compound, which demonstrates a more balanced dual antagonism.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
In Vitro Receptor Affinity and Functional Assays
Objective: To determine the binding affinity (Ki) and functional antagonist potency (IC50) of this compound and Tolvaptan for the human V1a and V2 vasopressin receptors.
Methodology:
-
Cell Lines: Recombinant cell lines stably expressing the human V1a and V2 receptors were utilized.[2]
-
Binding Assays (for Ki determination):
-
Radioligand binding assays were performed using a radiolabeled form of arginine vasopressin ([³H]AVP).
-
Cell membranes expressing the target receptor were incubated with a fixed concentration of [³H]AVP and varying concentrations of the test compound (this compound or Tolvaptan).
-
Non-specific binding was determined in the presence of an excess of unlabeled AVP.
-
After incubation, bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
-
-
Functional Assays (for IC50 determination):
-
The functional antagonism of the V2 receptor was assessed by measuring the inhibition of AVP-induced cyclic AMP (cAMP) production.[3]
-
Cells expressing the V2 receptor were pre-incubated with varying concentrations of the antagonist.
-
The cells were then stimulated with a fixed concentration of AVP.
-
The intracellular cAMP levels were quantified using a competitive binding assay or other suitable methods.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal AVP-induced cAMP production, was determined from the concentration-response curves.[3]
-
A similar functional assay targeting a V1a receptor-mediated downstream signal (e.g., calcium mobilization) was used to determine the IC50 for the V1a receptor.
-
Caption: Experimental Workflow for V2 Receptor Antagonist Evaluation.
Preclinical In Vivo Canine Model
Objective: To compare the aquaretic and hemodynamic effects of this compound and Tolvaptan in a large animal model of heart failure.[2]
Methodology:
-
Animal Model: Anesthetized dogs with tachypacing-induced heart failure were used as the experimental model.[2]
-
Drug Administration: this compound or Tolvaptan was administered intravenously at varying doses.[1]
-
Hemodynamic Monitoring: A range of hemodynamic parameters were monitored, including cardiac output, blood pressure, and total peripheral resistance.[2]
-
Aquaretic Effect Measurement: Urinary output was measured to assess the aquaretic effects of the compounds.[2]
-
Comparative Analysis: The effects of this compound and Tolvaptan on hemodynamic parameters and urinary output were compared to a placebo control.[2]
Clinical Trial Protocols
Objective: To assess the safety and efficacy of this compound in patients with acute heart failure.[2][4][5]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-part Phase II study.[5][6][7]
-
Part A: Patients hospitalized with heart failure and residual congestion received either this compound (30 mg/day) or placebo as adjunctive therapy to standard of care for 30 days.[5][6][7]
-
Part B: Eligible patients were re-randomized to either continue their assigned treatment or switch to monotherapy with this compound or a loop diuretic for another 30 days.[5][6][7]
Primary Endpoints:
Objective: To evaluate the efficacy and safety of Tolvaptan in the treatment of euvolemic and hypervolemic hyponatremia.
Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials.
Patient Population: Patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) secondary to various underlying conditions, including heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).
Intervention: Patients were randomized to receive either oral Tolvaptan (starting at 15 mg/day, with titration to 30 mg/day and 60 mg/day as needed) or a placebo for 30 days.
Primary Endpoint: The change in the average daily area under the curve (AUC) for serum sodium concentration from baseline to day 4 and from baseline to day 30.
Comparative Analysis Framework
The comparison of this compound and Tolvaptan is based on a multi-faceted approach that considers their receptor selectivity, preclinical efficacy, and available clinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. research.rug.nl [research.rug.nl]
- 6. research.regionh.dk [research.regionh.dk]
- 7. ovid.com [ovid.com]
Head-to-head comparison of Pecavaptan and Conivaptan in preclinical models
A Detailed Analysis of Two Dual Vasopressin V1a/V2 Receptor Antagonists in Preclinical Models
In the landscape of therapies targeting dysregulation of the arginine vasopressin (AVP) system, Pecavaptan and Conivaptan have emerged as notable dual antagonists of the vasopressin V1a and V2 receptors. While both agents share a common mechanism of action, their preclinical profiles exhibit nuances that are critical for researchers and drug development professionals. This guide provides a comprehensive head-to-head comparison of this compound and Conivaptan based on available preclinical data, with a focus on their receptor affinity, pharmacokinetics, and pharmacodynamic effects in various animal models.
Mechanism of Action: Dual Blockade of Vasopressin Receptors
Both this compound and Conivaptan exert their effects by competitively inhibiting the binding of arginine vasopressin to its V1a and V2 receptors.[1][2] Blockade of the V2 receptor, primarily located in the renal collecting ducts, leads to aquaresis—the excretion of electrolyte-free water—by preventing the AVP-mediated insertion of aquaporin-2 water channels into the apical membrane.[3][4] This action is central to their utility in managing hyponatremia. Concurrently, antagonism of the V1a receptor, found on vascular smooth muscle cells, results in vasodilation and a reduction in peripheral resistance.[1][5] This dual action offers a potential advantage in conditions such as heart failure, where both fluid retention and increased afterload are key pathological features.[2][6]
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and Conivaptan, allowing for a direct comparison of their in vitro and in vivo properties. It is important to note that direct head-to-head studies are limited, and data has been compiled from separate preclinical investigations.
Table 1: In Vitro Receptor Affinity (IC50)
| Compound | Receptor | Species | IC50 (nM) | V2:V1a Selectivity Ratio |
| This compound | V1a | Human | 0.5 | 2:1 |
| V2 | Human | 1.0 | ||
| V1a | Canine | - | 3:1 | |
| V2 | Canine | - | ||
| Conivaptan | V1a | Human | Nanomolar range | Dual affinity |
| V2 | Human | Nanomolar range |
Data for this compound from Mondritzki et al., 2020.[2][7] Data for Conivaptan is described qualitatively as having nanomolar affinity for both receptors.[1][8]
Table 2: Pharmacokinetic Parameters in Preclinical Models
| Parameter | This compound | Conivaptan |
| Animal Model | Canine | Rat, Canine |
| Route of Administration | Oral | Oral, Intravenous |
| Half-life (t½) | Not specified | ~5 hours (IV, human) |
| Clearance | Not specified | 15.2 L/h (IV, human) |
| Protein Binding | Not specified | ~99% |
| Metabolism | Not specified | Primarily via CYP3A4[1][9] |
Pharmacokinetic data for this compound in preclinical models is not detailed in the provided search results. Conivaptan data is derived from both preclinical and clinical studies, as preclinical-specific parameters are not fully detailed.[10][11]
Table 3: Pharmacodynamic Effects in Preclinical Models
| Parameter | This compound | Conivaptan |
| Animal Model | Canine (Heart Failure) | Rat, Canine |
| Effect on Urine Output | Dose-dependent increase, equal efficacy to tolvaptan[7] | Dose-dependent increase[12][13] |
| Effect on Urine Osmolality | Not specified | Decrease[12][13] |
| Effect on Serum Sodium | Not specified | Increased in a rat model of SIADH[12] |
| Hemodynamic Effects | - Increased Cardiac Output[6]- Increased Cardiac Index[6]- Decreased Total Peripheral Resistance[6] | - Reduced pressor response to AVP[12] |
This compound data from a tachypacing-induced heart failure model in dogs.[6][7] Conivaptan data from various rat and dog models.[12][13]
Experimental Protocols
This compound: Canine Model of Heart Failure
A key preclinical study for this compound utilized two canine models to assess its hemodynamic and aquaretic effects in comparison to the selective V2 antagonist, tolvaptan.[2][7]
1. Anesthetized Dogs with Tachypacing-Induced Heart Failure:
-
Animal Model: Mongrel dogs with heart failure induced by continuous tachypacing (220 beats/min) for 14 days.[2][7]
-
Instrumentation: Animals were instrumented to measure cardiac output, blood pressure, pulmonary artery pressure, and left ventricular dP/dtmax.[2]
-
Drug Administration: Intravenous bolus injections of this compound were administered.
-
Pharmacodynamic Assessment: Urine output was measured via a bladder catheter. Hemodynamic parameters were continuously monitored.
2. Conscious Telemetric Dogs:
-
Animal Model: Conscious dogs instrumented with telemetric and surface sensors for non-invasive cardiac output monitoring.
-
Drug Administration: Oral pre-treatment with this compound.
-
Pharmacodynamic Assessment: Cardiac output and total peripheral resistance were measured non-invasively.
Conivaptan: Rodent and Canine Models
Preclinical evaluation of Conivaptan involved various animal models to establish its aquaretic and hemodynamic properties.
1. Rat Model of SIADH:
-
Animal Model: Rats with induced Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[12]
-
Drug Administration: Intravenous (0.01-0.1 mg/kg) and oral (0.3-3 mg/kg) administration of Conivaptan.[12]
-
Pharmacodynamic Assessment: Inhibition of AVP-induced hyponatremia was evaluated by measuring plasma sodium concentrations.[12]
2. Conscious Dog and Rat Models:
-
Animal Model: Conscious, normally hydrated or dehydrated rats and dogs.[12][13]
-
Drug Administration: Intravenous and oral administration of Conivaptan.
-
Pharmacodynamic Assessment: Urine volume and osmolality were measured to determine the aquaretic effect. In some studies, the effect on AVP-induced pressor response was also assessed.[12][13]
Discussion and Conclusion
Both this compound and Conivaptan are potent dual V1a/V2 receptor antagonists. The available preclinical data for this compound, particularly from the canine heart failure model, provides a strong rationale for its potential therapeutic benefit by demonstrating not only aquaresis but also favorable hemodynamic effects, such as increased cardiac output and reduced total peripheral resistance.[6] This dual action may offer an advantage over selective V2 receptor antagonists in heart failure.[2]
Conivaptan has a well-established preclinical profile demonstrating dose-dependent aquaresis in both rats and dogs and efficacy in a rat model of SIADH.[12] Its pharmacokinetic profile has been characterized, showing high protein binding and metabolism primarily through CYP3A4, which is an important consideration for potential drug-drug interactions.[1]
A direct, head-to-head preclinical study comparing this compound and Conivaptan is not available in the public domain. The comparison presented here is synthesized from separate studies. While both drugs demonstrate the expected pharmacodynamic effects of dual V1a/V2 antagonism, the quantitative data on this compound's hemodynamic benefits in a heart failure model is a distinguishing feature in the currently available literature. Further studies directly comparing these two compounds would be necessary to definitively delineate their relative preclinical profiles. Researchers should consider the specific disease model and endpoints of interest when evaluating the potential of these two dual vasopressin receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Recent advances and future directions in preclinical research of arginine-vasopressin (AVP) receptor blocker conivaptan in the context of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Conivaptan - Wikipedia [en.wikipedia.org]
- 11. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Pecavaptan Demonstrates Superior Hemodynamic Efficacy Over Tolvaptan in Preclinical Heart Failure Models, Offering a Potential Solution for Vasopressin-Mediated Resistance
A head-to-head comparison in canine models of heart failure reveals that the dual V1a/V2 vasopressin receptor antagonist, pecavaptan, not only matches the aquaretic effects of the selective V2 receptor antagonist tolvaptan but also confers significant hemodynamic benefits by mitigating vasopressin-induced afterload and improving cardiac output. These findings suggest that this compound's broader mechanism of action may address the limitations of selective V2 receptor antagonism, a factor in diuretic and tolvaptan resistance in heart failure.
For researchers and drug development professionals in the cardiovascular space, the challenge of diuretic resistance in heart failure remains a critical hurdle. While tolvaptan, a selective vasopressin V2 receptor antagonist, has shown utility in promoting free water excretion (aquaresis), its efficacy can be limited.[1][2] This is hypothesized to be due in part to the unopposed action of arginine vasopressin (AVP) on the V1a receptor, which mediates vasoconstriction and can increase cardiac afterload—a detrimental effect in a failing heart.[3][4] A novel dual antagonist, this compound, which blocks both V1a and V2 receptors, has been evaluated to address this limitation.[3][4]
Comparative Efficacy: In Vitro and In Vivo Findings
A key preclinical study directly compared the in vitro receptor affinity and in vivo efficacy of this compound and tolvaptan in established canine models of heart failure.
In Vitro Receptor Selectivity
The study first established the receptor selectivity profiles of both compounds for human and canine vasopressin receptors. This compound demonstrated a more balanced antagonism of V1a and V2 receptors compared to tolvaptan, which showed high selectivity for the V2 receptor.
| Compound | Receptor | IC50 (nM) | Selectivity (V2:V1a) |
| This compound | Human V1a | 0.5 | 2:1 |
| Human V2 | 0.6 | ||
| Canine V1a | 1.1 | 3:1 | |
| Canine V2 | 0.4 | ||
| Tolvaptan | Human V1a | 13.5 | 19:1 |
| Human V2 | 0.7 | ||
| Canine V1a | 10.0 | 10:1 | |
| Canine V2 | 1.0 |
Data sourced from Mondritzki T, et al. Eur J Heart Fail. 2021.[3]
In Vivo Hemodynamic and Aquaretic Effects
The in vivo efficacy of this compound and tolvaptan was assessed in two canine models: anesthetized dogs with tachypacing-induced heart failure and conscious telemetric dogs with a non-invasive cardiac output monitor.
In the anesthetized heart failure model, both drugs were administered during AVP infusion to simulate the high vasopressin state of heart failure. While both drugs demonstrated a similar capacity for aquaresis (water excretion), this compound was significantly more effective at counteracting the detrimental hemodynamic effects of AVP.
| Parameter | Treatment | Outcome | p-value |
| Cardiac Output (CO) | This compound | 1.83 ± 0.31 L/min | < 0.05 |
| Tolvaptan | 1.46 ± 0.07 L/min | ||
| Total Peripheral Resistance (TPR) | This compound | Counteracted AVP-induced increase | - |
| Tolvaptan | No significant effect |
Data from anesthetized dogs with tachypacing-induced heart failure during AVP infusion. Sourced from Mondritzki T, et al. Eur J Heart Fail. 2021.[3][4]
In conscious telemetric dogs, the superior hemodynamic profile of this compound was even more pronounced. This compound administration led to a significant increase in cardiac output and cardiac index, and a significant decrease in total peripheral resistance. In contrast, tolvaptan showed no significant effect on these hemodynamic parameters.[3][4]
| Parameter | Treatment | Change vs. Placebo | p-value |
| Cardiac Output (CO) | This compound | +0.26 ± 0.17 L/min | 0.0086 |
| Tolvaptan | No significant effect | - | |
| Cardiac Index (CI) | This compound | +0.58 ± 0.39 L/min/m² | 0.009 |
| Tolvaptan | No significant effect | - | |
| Total Peripheral Resistance (TPR) | This compound | -5348.6 ± 3601.3 dyn × s/cm⁵ | < 0.0001 |
| Tolvaptan | No significant effect | - |
Data from conscious telemetric dogs. Sourced from Mondritzki T, et al. Eur J Heart Fail. 2021.[3][4]
Signaling Pathways and Experimental Workflow
The differential effects of this compound and tolvaptan can be understood by examining their impact on the distinct signaling pathways of the V1a and V2 vasopressin receptors.
Figure 1: Vasopressin V1a and V2 Receptor Signaling Pathways.
The experimental workflow for the head-to-head comparison in the anesthetized canine model of heart failure is outlined below.
Figure 2: Preclinical Experimental Workflow.
Experimental Protocols
In Vitro Receptor Affinity Studies
Recombinant cell lines stably expressing human and canine V1a and V2 receptors were used. The inhibitory concentration (IC50) of this compound and tolvaptan was determined using functional cell-based assays that measure receptor activation.
Animal Models
Two canine models were utilized in the key preclinical study:[3]
-
Anesthetized Dogs with Tachypacing-Induced Heart Failure: Heart failure was induced in beagles by chronic rapid ventricular pacing.[5][6] This well-established model recapitulates many features of human dilated cardiomyopathy.[5][6] On the day of the experiment, the dogs were anesthetized, and catheters were placed for hemodynamic monitoring and drug administration.
-
Conscious Telemetric Dogs: Healthy, conscious beagles were instrumented with telemetric devices and a non-invasive cardiac output monitor (CHEETAH NICOM™). This allowed for the assessment of hemodynamic parameters in an unanesthetized state, avoiding the confounding effects of anesthesia.
Drug Administration and Measurements
-
Anesthetized HF Model: After baseline measurements, a continuous intravenous infusion of arginine vasopressin (AVP) was initiated to mimic the elevated AVP levels seen in heart failure.[3] Following this, this compound, tolvaptan, or a vehicle was administered as an intravenous bolus.[3] Hemodynamic parameters (including cardiac output and total peripheral resistance) and urine output were recorded.[3]
-
Conscious Telemetric Model: The dogs received an oral dose of this compound, tolvaptan, or a placebo. Subsequently, they were infused with escalating doses of AVP (3, 10, and 30 ng/kg/min).[3] Hemodynamic parameters and urine output were measured throughout the AVP infusion.[3]
Conclusion
The available preclinical data strongly suggest that this compound's dual V1a/V2 receptor antagonism provides a significant hemodynamic advantage over tolvaptan's selective V2 receptor antagonism in heart failure models. While both agents effectively induce aquaresis, this compound's ability to also counteract vasopressin-mediated vasoconstriction leads to improved cardiac output and reduced afterload. This dual mechanism of action holds promise for patients with heart failure, particularly those who may be resistant to or not fully benefit from selective V2 receptor antagonists due to the underlying high vasopressin state and its multifaceted pathological effects. The results of the AVANTI clinical trial further suggest a potential role for this compound in managing congestion and renal function in heart failure patients.[7][8][9] Further research is warranted to explore the full clinical potential of this dual antagonism strategy in heart failure populations, including those with demonstrated resistance to conventional diuretics and tolvaptan.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 6. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ovid.com [ovid.com]
- 9. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vasopressin Receptor Antagonists in Clinical Trials
A definitive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of vasopressin receptor antagonists, including tolvaptan, conivaptan, lixivaptan, and satavaptan.
This guide provides a comprehensive meta-analysis of key clinical trials involving vasopressin receptor antagonists (VRAs), a class of drugs that have emerged as a targeted therapy for euvolemic and hypervolemic hyponatremia. By competitively blocking vasopressin receptors, these agents promote aquaresis, the electrolyte-sparing excretion of free water, thereby increasing serum sodium concentrations. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes the underlying signaling pathways and trial workflows to offer an objective comparison for the scientific community.
Mechanism of Action: Targeting the Vasopressin V2 Receptor
Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance by binding to vasopressin 2 (V2) receptors in the collecting ducts of the kidneys.[1][2] This interaction triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[3] Vasopressin receptor antagonists, or "vaptans," competitively block these V2 receptors, thereby inhibiting this process and promoting the excretion of electrolyte-free water.[1]
Below is a diagram illustrating the signaling pathway of the vasopressin V2 receptor and the mechanism of action of V2 receptor antagonists.
Comparative Efficacy of Vasopressin Receptor Antagonists
Multiple meta-analyses and pivotal clinical trials have demonstrated the efficacy of vasopressin receptor antagonists in increasing serum sodium concentrations in patients with hyponatremia. The following tables summarize the key efficacy data from major clinical trials for tolvaptan, conivaptan, lixivaptan, and satavaptan.
Table 1: Efficacy of Tolvaptan in Hyponatremia (SALT-1 & SALT-2 Trials)
| Outcome | Tolvaptan (n=225) | Placebo (n=223) | P-value | Citation |
| Change in Serum Sodium from Baseline (AUC) | ||||
| Day 4 (mEq/L) | 3.62 - 4.33 | 0.25 - 0.42 | <0.0001 | [4][5] |
| Day 30 (mEq/L) | 6.20 - 6.22 | 1.66 - 1.84 | <0.0001 | [4][5] |
| Serum Sodium Normalization (>135 mEq/L) | ||||
| At Day 4 | 40% - 55% | 11% - 13% | <0.001 | [5] |
| At Day 30 | 53% - 58% | 25% | <0.001 | [5] |
Table 2: Efficacy of Conivaptan in Hyponatremia
| Outcome | Conivaptan (40 mg/day) | Conivaptan (80 mg/day) | Placebo | P-value (vs. Placebo) | Citation |
| Change in Serum Sodium from Baseline (End of Treatment) | |||||
| Intravenous (4 days) | 6.3 ± 0.7 mEq/L | 9.4 ± 0.8 mEq/L | 0.8 ± 0.8 mEq/L | <0.0001 | [6] |
| Oral (5 days) | 6.8 mEq/L | 8.8 mEq/L | 1.2 mEq/L | <0.0001 | [7] |
| Patients with ≥6 mEq/L Increase or Normalization | |||||
| Oral (5 days) | 67% | 88% | 20% | <0.001 | [7] |
Table 3: Efficacy of Lixivaptan and Satavaptan in Hyponatremia
| Drug (Trial) | Dosing | Key Efficacy Outcome | Result | P-value | Citation |
| Lixivaptan | 50-100 mg/day | Change in serum sodium at Day 7 | 2.5 mEq/L (Lixivaptan) vs. 1.3 mEq/L (Placebo) | 0.001 | [8] |
| Satavaptan | 25 mg/day | Response rate (≥5 mEq/L increase or normalization) | 48.6% (Satavaptan) vs. 26.8% (Placebo) | 0.0599 | [9] |
| 50 mg/day | Response rate (≥5 mEq/L increase or normalization) | 61.0% (Satavaptan) vs. 26.8% (Placebo) | 0.0035 | [9] | |
| 5, 12.5, 25 mg/day | Mean change in serum sodium from baseline to Day 5 | 4.5-6.6 mEq/L (Satavaptan) vs. 1.3 mEq/L (Placebo) | <0.01 | [3] |
Comparative Safety Profile
The safety profile of vasopressin receptor antagonists is primarily related to their mechanism of action, with the most common adverse events being thirst and dry mouth. A key safety concern is the risk of overly rapid correction of serum sodium, which can lead to osmotic demyelination syndrome.
Table 4: Key Adverse Events Reported in Clinical Trials
| Adverse Event | Tolvaptan | Conivaptan | Satavaptan | Lixivaptan | Placebo | Citation |
| Thirst | 14% | - | More common than placebo | - | 5% | [3][5] |
| Dry Mouth | 13% | - | - | - | 4% | [5] |
| Overly Rapid Correction of Hyponatremia | - | 9% | Higher rate with 50 mg/day dose | - | - | [9][10] |
| Infusion-site Reactions (IV Conivaptan) | N/A | 3% (40mg/day), 15% (80mg/day) | N/A | N/A | - | [6] |
Experimental Protocols: A Look at the SALT Trials
The "Study of Ascending Levels of Tolvaptan in Hyponatremia" (SALT-1 and SALT-2) were pivotal, multicenter, randomized, double-blind, placebo-controlled trials that established the efficacy of tolvaptan.[4]
Patient Population
-
Inclusion Criteria: Adults (≥18 years) with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) due to various underlying conditions, including heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone (SIADH).[4][5]
-
Exclusion Criteria: Patients requiring urgent intervention to raise serum sodium, those unable to sense or respond to thirst, and individuals with hypovolemic hyponatremia.[4]
Study Design and Procedures
Patients were randomized to receive either oral tolvaptan or a placebo for 30 days. The initial dose of tolvaptan was 15 mg once daily, which could be titrated up to 30 mg and 60 mg based on serum sodium levels.[5][11] Serum sodium concentrations were monitored closely, especially during the initial days of treatment.[4]
The primary endpoints were the change in the average daily area under the curve (AUC) for the serum sodium concentration from baseline to Day 4 and from baseline to Day 30.[4]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a new drug for hyponatremia, based on the design of the SALT trials.
Conclusion
Meta-analysis of clinical trials demonstrates that vasopressin receptor antagonists, including tolvaptan, conivaptan, lixivaptan, and satavaptan, are effective in increasing serum sodium levels in patients with euvolemic and hypervolemic hyponatremia. While their efficacy is well-established, careful monitoring is crucial to mitigate the risk of overly rapid sodium correction. This guide provides a foundational comparison of these agents, offering valuable insights for researchers and clinicians in the field of endocrinology and drug development. Further head-to-head comparative trials would be beneficial to delineate the relative efficacy and safety of these agents more definitively.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. dovepress.com [dovepress.com]
- 3. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]
- 5. Study of Ascending Levels of Tolvaptan in Hyponatremia - American College of Cardiology [acc.org]
- 6. Assessment of the efficacy and safety of intravenous conivaptan in euvolemic and hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of oral conivaptan, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolvaptan use in cancer patients with hyponatremia due to the syndrome of inappropriate antidiuretic hormone: a post hoc analysis of the SALT-1 and SALT-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Renal Effects of Pecavaptan and Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of fluid overload is a cornerstone of therapy for conditions such as heart failure. While loop diuretics have long been the standard of care, their use can be associated with adverse renal effects and neurohormonal activation.[1] Vaptans, a class of drugs that promote aquaresis—the electrolyte-sparing excretion of free water—offer an alternative therapeutic strategy.[2][3] Pecavaptan, a novel dual vasopressin V1a/V2 receptor antagonist, is currently under investigation for its potential to improve outcomes in patients with fluid overload.[4][5][6] This guide provides a comparative analysis of the renal effects of this compound against other key diuretics, namely the selective V2 receptor antagonist Tolvaptan and the loop diuretic Furosemide, supported by available experimental data.
Mechanism of Action
The distinct mechanisms of action of this compound, Tolvaptan, and Furosemide underpin their differing effects on renal physiology.
-
This compound exerts its effect by antagonizing both the V1a and V2 vasopressin receptors. Blockade of the V2 receptor in the renal collecting ducts inhibits the action of arginine vasopressin (AVP), leading to aquaresis.[2] The additional blockade of the V1a receptor may offer further cardiovascular benefits.[7]
-
Tolvaptan is a selective V2 receptor antagonist, and its primary renal effect is also aquaresis.[2]
-
Furosemide , a loop diuretic, inhibits the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. This action prevents the reabsorption of sodium and chloride, leading to a powerful diuretic and natriuretic effect.[8][9]
Signaling Pathway of Vasopressin V2 Receptor Antagonism (this compound & Tolvaptan)
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of vaptans.
Mechanism of Action of Furosemide
Caption: Furosemide's inhibition of the Na+/K+/2Cl- cotransporter in the Loop of Henle.
Comparative Renal Effects: Data from Clinical and Preclinical Studies
The following tables summarize the quantitative data on the renal effects of this compound, Tolvaptan, and Furosemide from key studies.
Table 1: Clinical Trial Data on Renal Function and Fluid Balance
| Parameter | This compound (AVANTI Trial, Part B)[4][10][11] | Furosemide (AVANTI Trial, Part B)[4][10][11] | Tolvaptan (AQUA-AHF Trial)[3][12] | Furosemide (AQUA-AHF Trial)[3][12] | Tolvaptan + Furosemide (K-STAR Study)[1][13] | Increased Furosemide (K-STAR Study)[1][13] |
| Change in Weight (kg) over 30 days | Non-inferior to Furosemide (Difference: 0.69 kg) | - | - | - | - | - |
| Change in Serum Creatinine (mg/dL) | No significant effect vs. Placebo (Part A) | No significant effect vs. Placebo (Part A) | Comparable to Furosemide | Comparable to Tolvaptan | Significantly smaller increase vs. Increased Furosemide (P=0.038) | - |
| Change in BUN/Creatinine Ratio (log-transformed) | -0.22 (Favored over Furosemide, P < 0.0001) | - | - | - | - | - |
| Urine Output | - | - | Similar to Furosemide | Similar to Tolvaptan | Significantly higher change vs. Increased Furosemide (P=0.0003) | - |
| Net Fluid Balance | - | - | Similar to Furosemide | Similar to Tolvaptan | - | - |
| Serum Sodium (mmol/L) | - | - | Increased vs. Furosemide | Decreased vs. Tolvaptan | - | - |
Table 2: Preclinical Data in a Canine Model of Heart Failure [2][7]
| Parameter | This compound | Tolvaptan |
| Urine Output | No significant difference | No significant difference |
| Urinary Sodium, Osmolality, Potassium, Creatinine | No significant difference | No significant difference |
| Cardiac Output (L/min) in HF dogs | 1.83 ± 0.31 | 1.46 ± 0.07 (P < 0.05 vs. This compound) |
| Change in Cardiac Output (L/min) in conscious telemetric animals | +0.26 ± 0.17 (P = 0.0086 vs. placebo) | No significant effect |
| Change in Total Peripheral Resistance (dyn·s/cm⁵) in conscious telemetric animals | -5348.6 ± 3601.3 (P < 0.0001 vs. placebo) | No significant effect |
Experimental Protocols
1. AVANTI Clinical Trial [4][5][6][10][11]
-
Study Design: A multicenter, randomized, double-blind, active and placebo-controlled phase II study in patients hospitalized with acute heart failure and residual congestion.
-
Part A: Patients received either this compound (30 mg/day) or placebo as adjunctive therapy to standard of care for 30 days. Co-primary endpoints were changes in body weight and serum creatinine.
-
Part B: Patients were randomized to either continue with Furosemide monotherapy or switch to this compound monotherapy for 30 days. Co-primary endpoints were changes in body weight and blood urea nitrogen/creatinine ratio.
2. Preclinical Canine Heart Failure Model [2][7][8][14]
-
Model Induction: Tachypacing-induced heart failure was established in dogs by continuous rapid ventricular pacing (e.g., 220 beats/min) for several weeks to induce dilated cardiomyopathy.[8][14][15]
-
Experimental Arms:
-
Anesthetized dogs with tachypacing-induced heart failure.
-
Conscious telemetric dogs with a non-invasive cardiac output monitor.
-
-
Interventions: Animals received oral pre-treatment with this compound, Tolvaptan, or placebo, followed by infusion of arginine vasopressin (AVP) to assess the drugs' ability to counteract AVP-induced effects.
-
Measurements: Urine output was collected via bladder catheters. Hemodynamic parameters, including cardiac output and total peripheral resistance, were measured. Blood and urine samples were analyzed for electrolytes and creatinine.[7]
3. In Vitro Vasopressin Receptor Antagonism Assay [2][7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tolvaptan for human and canine vasopressin receptors.
-
Methodology: Recombinant cell lines stably expressing the human and canine V1a and V2 receptors were used. The ability of the compounds to inhibit AVP-induced signaling (e.g., calcium flux for V1a, cAMP production for V2) was measured at various concentrations to calculate the IC50 values.
Experimental Workflow for Preclinical Canine Study
Caption: Workflow for the preclinical evaluation of this compound and Tolvaptan in a canine heart failure model.
Discussion and Conclusion
This compound, with its dual V1a/V2 receptor antagonism, presents a unique profile compared to selective V2 receptor antagonists and loop diuretics.
-
Comparison with Tolvaptan: Preclinical data suggest that while both this compound and Tolvaptan induce similar levels of aquaresis, this compound may offer superior hemodynamic effects, such as increased cardiac output and reduced total peripheral resistance.[2][7] This could be particularly beneficial in heart failure, where both fluid overload and impaired cardiac function are key issues.
-
Comparison with Furosemide: The AVANTI trial indicates that as a monotherapy, this compound is non-inferior to Furosemide in terms of weight change and is associated with improved renal function, as evidenced by a favorable change in the BUN/creatinine ratio.[4][10][11] This suggests that this compound may be a renal-sparing alternative to loop diuretics for achieving decongestion. Unlike Furosemide, which has a potent natriuretic effect, the primary mechanism of this compound is electrolyte-sparing aquaresis.[2][8] This difference may contribute to the observed preservation of renal function.
References
- 1. Effects of Additive Tolvaptan vs. Increased Furosemide on Heart Failure With Diuretic Resistance and Renal Impairment ― Results From the K-STAR Study ― [jstage.jst.go.jp]
- 2. Cardiac output improvement by this compound: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolvaptan vs. furosemide‐based diuretic regimens in patients hospitalized for heart failure with hyponatremia (AQUA‐AHF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Dual Vasopressin Receptor Antagonism to Improve Congestion in Patients With Acute Heart Failure: Design of the AVANTI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac output improvement by this compound: a novel dual‐acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.regionh.dk [research.regionh.dk]
- 11. researchgate.net [researchgate.net]
- 12. Tolvaptan vs. furosemide-based diuretic regimens in patients hospitalized for heart failure with hyponatremia (AQUA-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Additive Tolvaptan vs. Increased Furosemide on Heart Failure With Diuretic Resistance and Renal Impairment - Results From the K-STAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Assessing the Long-Term Safety Profile of Pecavaptan in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Pecavaptan with other vasopressin receptor antagonists and a standard loop diuretic. The information is based on available clinical trial data and is intended to assist researchers and drug development professionals in their evaluation of these therapies.
Executive Summary
This compound, a dual vasopressin V1a/V2 receptor antagonist, has been investigated for the treatment of fluid overload in patients with heart failure. Clinical trial data, primarily from the AVANTI study, provides initial insights into its safety profile over a 30 to 60-day period. While this compound demonstrated a potential for improved renal function compared to furosemide, it was also associated with a numerical increase in congestion-related adverse events. This guide compares the available safety data for this compound with the more extensively studied vasopressin V2 receptor antagonist, Tolvaptan, the intravenously administered dual V1a/V2 antagonist, Conivaptan, and the widely used loop diuretic, Furosemide. Long-term safety data for this compound beyond the initial trial period is not yet available.
Comparative Safety Profile
The following table summarizes the long-term safety data for this compound and its comparators. It is important to note that the duration of clinical trials and the patient populations studied may vary, impacting direct comparisons.
| Drug | Drug Class | Key Clinical Trials | Common Adverse Events (Long-Term) | Serious Adverse Events & Risks | Quantitative Data on Adverse Events |
| This compound | Dual Vasopressin V1a/V2 Receptor Antagonist | AVANTI (30-60 days) | Data limited to short-term studies. | Numerically higher incidence of congestion-related events and heart failure hospitalizations compared to placebo and furosemide in the AVANTI trial.[1][2] | Specific percentages from the AVANTI trial are not detailed in the available public reports. |
| Tolvaptan | Selective Vasopressin V2 Receptor Antagonist | SALTWATER (mean 701 days), EVEREST (median 9.9 months) | Pollakiuria, thirst, fatigue, dry mouth, polydipsia, polyuria.[3][4] | Overly rapid correction of serum sodium, hypernatremia, potential for liver injury with long-term use (use limited to 30 days for hyponatremia).[3][5] | In the SALTWATER trial, drug-related adverse events leading to discontinuation occurred in 6 out of 111 patients. Hypernatremia (>145 mmol/L) led to discontinuation in one patient.[3] |
| Conivaptan | Dual Vasopressin V1a/V2 Receptor Antagonist | Various short-term IV studies | Infusion site reactions (phlebitis, pain). | Overly rapid correction of serum sodium. Long-term safety data is not well established due to its primary use as a short-term intravenous therapy.[6][7][8][9] | In a dose comparison study, infusion site reactions occurred in 70.3% of patients receiving 20 mg/day and 78.0% of those receiving 40 mg/day.[8] |
| Furosemide | Loop Diuretic | Extensive clinical use, various studies | Electrolyte imbalances (hypokalemia, hyponatremia, hypomagnesemia), dizziness, hypotension, increased urination.[10][11] | Worsening renal function, activation of the renin-angiotensin-aldosterone system (RAAS), thiamine deficiency with chronic use.[10] High doses are associated with increased mortality in stable heart failure patients.[12][13] | In a retrospective study of stable heart failure patients, high-dose furosemide was associated with a higher incidence of deterioration of renal function (73.2% vs. 48.3%) and hypokalemia (43.1% vs. 6.5%) compared to low-dose.[12][13] |
Experimental Protocols
This compound: The AVANTI Trial
The "Dual Vasopressin Receptor Antagonism to Improve Congestion in Patients With Acute Heart Failure" (AVANTI) trial was a phase II, multicenter, randomized, double-blind, placebo-controlled study.[14]
-
Objective: To evaluate the efficacy and safety of this compound in patients with acute heart failure and residual congestion.
-
Patient Population: 571 hospitalized patients with acute heart failure and signs of persistent congestion.[14]
-
Methodology:
-
Primary Endpoints:
-
Safety Assessment: Monitoring of adverse events, serious adverse events, and clinical laboratory parameters throughout the study.
Tolvaptan: The SALTWATER Trial
The "Safety and Sodium Assessment of Long-term Tolvaptan With Hyponatremia: A Year-long, Open-label Trial to gain Experience under Real-world conditions" (SALTWATER) was a multicenter, open-label extension of the SALT-1 and SALT-2 trials.[3]
-
Objective: To evaluate the long-term safety and efficacy of oral Tolvaptan in patients with hyponatremia.[3]
-
Patient Population: 111 patients with euvolemic or hypervolemic hyponatremia who had completed the SALT-1 or SALT-2 trials.[3]
-
Methodology: Patients received oral Tolvaptan for a mean follow-up of 701 days. The initial dose was 15 mg/day and could be titrated up to 60 mg/day based on serum sodium levels.[3]
-
Primary Endpoints: The primary objective was to assess the long-term safety of Tolvaptan.
-
Safety Assessment: Collection of adverse event data, clinical laboratory tests, vital signs, and 12-lead electrocardiograms at regular intervals. Serum sodium levels were closely monitored, especially during dose initiation and titration.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound
Caption: this compound acts as a dual antagonist on V1a and V2 receptors.
Experimental Workflow: AVANTI Clinical Trial
Caption: Workflow of the two-part AVANTI clinical trial.
References
- 1. A multicentre, randomized, double-blind, active and placebo-controlled study of this compound, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAMSCA® (tolvaptan) Safety Profile [samsca.com]
- 6. Dose comparison of conivaptan (Vaprisol®) in patients with euvolemic or hypervolemic hyponatremia – efficacy, safety, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose comparison of conivaptan (Vaprisol®) in patients with euvolemic or hypervolemic hyponatremia--efficacy, safety, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. jacc.org [jacc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hellenicjcardiol.org [hellenicjcardiol.org]
- 14. Dual Vasopressin Receptor Antagonism to Improve Congestion in Patients With Acute Heart Failure: Design of the AVANTI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pecavaptan: A Comparative Analysis of its Neurohormonal Impact in Relation to Other Vaptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pecavaptan's impact on neurohormonal activation relative to other vasopressin receptor antagonists (vaptans). The information is compiled from preclinical and clinical studies to support research and development in cardiovascular and renal therapeutics.
Executive Summary
Heart failure is characterized by the activation of several neurohormonal systems, including the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS), which contribute to disease progression. Arginine vasopressin (AVP) plays a significant role in this process through its V1a and V2 receptors. Vaptans, as a class of drugs, antagonize these receptors. This compound, a dual V1a/V2 receptor antagonist, offers a distinct mechanism compared to selective V2 receptor antagonists like tolvaptan, lixivaptan, and satavaptan. Preclinical evidence suggests that this compound's dual action may lead to more favorable hemodynamic and, theoretically, neurohormonal outcomes by preventing the unopposed activation of V1a receptors. While direct comparative data on neurohormonal markers for this compound are not yet widely available, its hemodynamic profile in preclinical models suggests a potential advantage over selective V2 antagonists.
Comparative Data on Vaptan Receptor Selectivity and Hemodynamic Effects
The following table summarizes the receptor selectivity and key hemodynamic findings from a preclinical study comparing this compound and tolvaptan in a canine model of heart failure.
| Feature | This compound | Tolvaptan | Lixivaptan | Satavaptan |
| Receptor Selectivity | Dual V1a/V2 Antagonist | Selective V2 Antagonist | Selective V2 Antagonist | Selective V2 Antagonist |
| Cardiac Output | Significant Increase | No Significant Effect | Data Not Available | Data Not Available |
| Cardiac Index | Significant Increase | No Significant Effect | Data Not Available | Data Not Available |
| Total Peripheral Resistance | Significant Decrease | No Significant Effect | Data Not Available | Data Not Available |
| Urine Output (Aquaresis) | Similar to Tolvaptan | Potent Aquaretic Effect | Potent Aquaretic Effect | Potent Aquaretic Effect |
Neurohormonal Activation: Comparative Insights
Direct, head-to-head clinical studies comparing the neurohormonal profiles of this compound with other vaptans are limited in the public domain. However, data from studies involving individual vaptans provide some insights.
| Neurohormonal Marker | This compound | Tolvaptan | Conivaptan (Dual V1a/V2) |
| Plasma Renin Activity (PRA) | Data Not Available | No significant increase vs. placebo; less activation than furosemide.[1] | In combination with an ACE inhibitor, did not adversely affect PRA in a preclinical model.[2] |
| Aldosterone | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | Data Not Available | Data Not Available | Data Not Available |
| Plasma Natriuretic Peptide | Data Not Available | Data Not Available | Reduced in combination with an ACE inhibitor in a preclinical model.[2] |
Signaling Pathways and Mechanism of Action
The differential effects of this compound and selective V2 vaptans stem from their interaction with the vasopressin signaling pathway.
Caption: Vasopressin signaling and vaptan intervention.
Experimental Protocols
The preclinical data comparing this compound and tolvaptan was generated using a well-established canine model of heart failure.
Tachypacing-Induced Heart Failure Model
A common method to induce a heart failure phenotype in large animal models that recapitulates key aspects of human heart failure with reduced ejection fraction is tachypacing.
-
Animal Model: Beagle dogs are typically used.
-
Surgical Implantation: Under general anesthesia and sterile conditions, a pacemaker lead is surgically implanted into the right ventricle via the jugular vein. A pressure-volume loop catheter may also be placed in the left ventricle to monitor cardiac function. Telemetry devices can be implanted to measure hemodynamic parameters in conscious animals.
-
Pacing Protocol: After a recovery period, rapid ventricular pacing is initiated at a rate significantly higher than the intrinsic heart rate (e.g., 220-240 beats per minute). This pacing is maintained for several weeks (typically 3-4 weeks).
-
Induction of Heart Failure: The sustained tachycardia leads to left ventricular dilation, reduced ejection fraction, and neurohormonal activation, mimicking chronic heart failure.
-
Drug Administration and Monitoring: Once the heart failure phenotype is established, the vaptans (this compound, tolvaptan, etc.) or placebo are administered. Hemodynamic parameters (cardiac output, blood pressure, peripheral resistance) and urine output are monitored continuously. Blood samples are collected at baseline and at various time points after drug administration to measure plasma concentrations of neurohormones such as renin, aldosterone, and norepinephrine.
Caption: Preclinical experimental workflow for vaptan evaluation.
Discussion and Conclusion
The rationale for developing this compound, a dual V1a/V2 receptor antagonist, is based on the hypothesis that selective V2 receptor blockade may lead to unopposed V1a receptor stimulation by elevated AVP levels in heart failure. This unopposed V1a activation can result in vasoconstriction, increased afterload, and potentially detrimental cardiac remodeling, thereby offsetting the benefits of aquaresis.
Preclinical studies support this hypothesis by demonstrating that this compound, in contrast to the selective V2 antagonist tolvaptan, improves key hemodynamic parameters such as cardiac output and total peripheral resistance while achieving similar aquaretic effects. These hemodynamic improvements are strong indirect indicators of a more favorable impact on the overall neurohormonal milieu in heart failure.
While direct comparative clinical data on neurohormonal markers for this compound are needed to confirm these preclinical findings, the available evidence suggests that dual V1a/V2 antagonism is a promising strategy. Future research should focus on head-to-head trials measuring a comprehensive panel of neurohormonal markers to fully elucidate the comparative efficacy of this compound.
References
Cost-Effectiveness of Pecavaptan in Hyponatremia Management: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct cost-effectiveness data for pecavaptan in the management of hyponatremia is not yet available as it is an investigational drug. This analysis provides a comparative framework based on the available data for other vasopressin receptor antagonists, primarily tolvaptan, and established treatments for hyponatremia. The information presented is intended for research and professional evaluation purposes.
Executive Summary
Hyponatremia, the most common electrolyte disorder in hospitalized patients, is associated with increased morbidity, mortality, and healthcare costs.[1] Vasopressin receptor antagonists (vaptans) represent a targeted therapeutic approach. This compound, a novel dual V1a/V2 vasopressin receptor antagonist, is currently under investigation. This guide provides a comparative analysis of the potential cost-effectiveness of this compound by examining the established data for the selective V2 receptor antagonist tolvaptan and other treatment modalities for hyponatremia, including fluid restriction and saline solutions. While direct economic evaluations of this compound are pending, this guide offers a foundational understanding of the factors that will influence its potential value proposition in the management of hyponatremia.
Comparative Data on Treatment Modalities for Hyponatremia
The following tables summarize the available quantitative data for different hyponatremia treatments. As this compound data is not available, tolvaptan is used as a proxy for the vaptan class.
Table 1: Efficacy of Different Treatments for Hyponatremia
| Treatment Modality | Mechanism of Action | Efficacy (Change in Serum Sodium) | Onset of Action | Key Clinical Trials |
| This compound (Investigational) | Dual V1a/V2 vasopressin receptor antagonist | Data not yet available | Data not yet available | AVANTI (in heart failure)[2] |
| Tolvaptan (Vaptan Proxy) | Selective V2 vasopressin receptor antagonist | Significant increase from baseline vs. placebo (mean change ~4-6 mEq/L in 24-48h)[3][4] | As early as 8 hours[5] | SALT-1, SALT-2[5][6] |
| Fluid Restriction | Reduces free water intake | Modest increase, often insufficient in moderate to severe cases[7] | Slow | Various observational studies |
| Hypertonic Saline (3%) | Increases serum sodium concentration | Rapid and effective, requires careful monitoring[8] | Rapid | SALSA[7] |
| Urea | Induces osmotic diuresis | Effective in increasing serum sodium[7] | Gradual | Observational studies[7] |
Table 2: Cost-Effectiveness and Safety Considerations
| Treatment Modality | Cost-Effectiveness Data (Tolvaptan as proxy) | Safety Profile & Adverse Events | Monitoring Requirements |
| This compound (Investigational) | Not available | Expected to be similar to other vaptans; potential for hypotension due to V1a antagonism. | Close monitoring of serum sodium and volume status. |
| Tolvaptan (Vaptan Proxy) | Can be cost-effective by reducing length of hospital stay.[6] Some studies show it to be a dominant strategy (less costly, more effective). | Risk of overly rapid sodium correction, thirst, dry mouth.[3][4] Potential for liver injury with long-term use.[9] | Frequent monitoring of serum sodium, especially during initiation. |
| Fluid Restriction | Low direct cost, but may prolong hospitalization if ineffective. | Generally safe, but can be difficult for patients to tolerate and may delay effective treatment.[10] | Monitoring of fluid intake, output, and serum sodium. |
| Hypertonic Saline (3%) | Low drug acquisition cost, but intensive monitoring increases overall cost. | High risk of osmotic demyelination syndrome if serum sodium is corrected too rapidly.[8] | Requires frequent (e.g., every 2-4 hours) serum sodium monitoring in an intensive care setting. |
| Urea | Relatively low cost. | Poor palatability, gastrointestinal side effects. | Regular monitoring of serum sodium. |
Experimental Protocols
Understanding the methodology of key clinical trials is crucial for evaluating the evidence. Below is a summary of the protocol for the pivotal SALT trials for tolvaptan, which serves as a model for vaptan studies in hyponatremia.
SALT-1 and SALT-2 Trials (Study of Ascending Levels of Tolvaptan in Hyponatremia) [5][6]
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) due to various etiologies including heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone (SIADH).[5]
-
Intervention: Patients were randomized to receive oral tolvaptan (starting at 15 mg daily, titrated to 30 mg and 60 mg as needed) or placebo for 30 days.[3]
-
Primary Endpoints:
-
Key Assessments: Serum sodium levels were evaluated at baseline, 8 hours after the first dose, and on days 2, 3, 4, 11, 18, 25, and 30. A follow-up assessment was conducted on day 37, after discontinuation of the study drug.[5]
-
Fluid Restriction: Fluid restriction was generally avoided during the first 24 hours of treatment with tolvaptan to reduce the risk of overly rapid correction of serum sodium.[5]
Visualizing Mechanisms and Workflows
Signaling Pathway of Vasopressin and its Antagonists
The diagram below illustrates the signaling pathways of the vasopressin V1a and V2 receptors and the points of antagonism by a dual antagonist like this compound. Arginine vasopressin (AVP) binding to the V1a receptor on vascular smooth muscle cells leads to vasoconstriction via the Gq/11-PLC-IP3-Ca2+ pathway. Binding to the V2 receptor in the kidney's collecting duct cells activates the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the insertion of aquaporin-2 water channels and subsequent water reabsorption.[11][12] this compound blocks both of these pathways.
Caption: Vasopressin V1a/V2 receptor signaling and this compound antagonism.
Experimental Workflow of a Vaptan Clinical Trial for Hyponatremia
This diagram outlines a typical workflow for a clinical trial evaluating a vaptan for hyponatremia, based on the design of the SALT trials.
Caption: A typical clinical trial workflow for a vaptan in hyponatremia.
Conclusion
While this compound's clinical and economic profile in hyponatremia is still under investigation, the established data for other vaptans, such as tolvaptan, suggest a potential for cost-effectiveness, primarily through a reduction in the length of hospital stay. The dual V1a/V2 receptor antagonism of this compound may offer a distinct clinical profile compared to selective V2 receptor antagonists, the implications of which on efficacy, safety, and cost-effectiveness will need to be elucidated in future clinical trials specifically designed for the hyponatremia patient population. Researchers and drug development professionals should closely monitor the results of ongoing and future studies to fully understand the therapeutic and economic potential of this compound in the management of this common and clinically significant electrolyte disorder.
References
- 1. Cost of illness of hyponatremia in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]
- 6. Tolvaptan for the treatment of the syndrome of inappropriate antidiuresis (SIAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of hyponatremia: comprehension and best clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypertonic Saline for Hyponatremia: Meeting Goals and Avoiding Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure [e-jcpp.org]
- 10. Management of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Pecavaptan: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the investigational drug Pecavaptan is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide outlines the standard procedures for the disposal of investigational pharmaceutical compounds, equipping researchers, scientists, and drug development professionals with a robust framework for safe waste management.
As this compound is an investigational drug, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not readily accessible in the public domain. The information presented here is based on general best practices for the disposal of pharmaceutical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Core Principles of Pharmaceutical Waste Disposal
The proper disposal of chemical and pharmaceutical waste is a critical aspect of laboratory safety. The primary goal is to prevent environmental contamination and minimize risks to human health. The following steps provide a general workflow for managing waste generated from research activities involving compounds like this compound.
Step 1: Segregation of Waste Streams
Proper segregation at the point of generation is the most critical step in managing pharmaceutical waste. This ensures that waste is handled, treated, and disposed of in the most appropriate and cost-effective manner.
-
Non-Hazardous Pharmaceutical Waste: This category typically includes items with trace amounts of the investigational drug, such as empty vials, used personal protective equipment (PPE) like gloves and gowns, and contaminated lab supplies (e.g., pipette tips, culture plates). This waste should be collected in designated, clearly labeled containers.[1]
-
Hazardous Pharmaceutical Waste: Any material that meets the criteria for hazardous waste (e.g., ignitable, corrosive, reactive, or toxic) must be segregated. This includes bulk quantities of unused this compound, grossly contaminated materials, and certain solvents used in its formulation or analysis. These must be collected in specific, labeled hazardous waste containers.
-
Controlled Substances: If this compound were a controlled substance, it would require separate handling and disposal in accordance with U.S. Drug Enforcement Administration (DEA) regulations, often involving a licensed reverse distributor.[1]
-
Biohazardous Waste: If this compound is used in experiments involving biological materials (e.g., cell cultures, animal models), any waste containing both the drug and biological agents must be treated as biohazardous waste and disposed of according to institutional and regulatory guidelines for such materials.[1]
Step 2: Proper Labeling and Containment
All waste containers must be clearly and accurately labeled.
-
Use standardized hazardous waste labels provided by your EHS department.
-
The label should include the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound"), and a clear description of the waste.
-
Containers must be kept closed except when adding waste and should be stored in a designated secondary containment area to prevent spills.
Step 3: Arrange for Licensed Disposal
Never dispose of pharmaceutical waste down the drain or in the regular trash.[2] All chemical and pharmaceutical waste must be collected and disposed of by a licensed hazardous waste contractor. Contact your institution's EHS department to schedule a waste pickup.
Experimental Protocols and Data Presentation
Currently, there is no publicly available quantitative data or specific experimental protocols regarding the disposal of this compound. Research and development of such protocols are typically conducted by the manufacturer and may not be disclosed publicly during the investigational phase.
Visualizing Key Processes
To aid in understanding the general procedures and the mechanism of action of this compound, the following diagrams are provided.
This compound is identified as a dual antagonist of the vasopressin V1a and V2 receptors.[3][4] This mechanism is central to its therapeutic potential in conditions like heart failure.
By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, fostering a culture of safety and environmental responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
